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  • Product: 2-chloro-N-cyclohexylbenzamide
  • CAS: 59507-54-9

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-Chloro-N-Cyclohexylbenzamide In Vitro: A Technical Guide to Influenza A Hemagglutinin Fusion Inhibition

Executive Summary The development of antiviral therapeutics against the Influenza A Virus (IAV) has historically focused on neuraminidase inhibitors (e.g., oseltamivir). However, the rapid acquisition of resistance in pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of antiviral therapeutics against the Influenza A Virus (IAV) has historically focused on neuraminidase inhibitors (e.g., oseltamivir). However, the rapid acquisition of resistance in pandemic and seasonal strains necessitates the exploration of alternative molecular targets[1]. 2-chloro-N-cyclohexylbenzamide (commonly referred to as 2-CB) has emerged as a critical in vitro chemical probe and potential therapeutic lead targeting the viral Hemagglutinin (HA) protein[1]. Unlike attachment blockers that target the sialic acid receptor-binding site, 2-CB functions as a potent fusion inhibitor , preventing the critical conformational rearrangements required for viral entry into the host cell cytoplasm.

This whitepaper provides an in-depth technical analysis of the mechanism of action of 2-CB, detailing the causality behind its molecular interactions, and outlines self-validating in vitro experimental workflows for characterizing HA fusion inhibitors.

Molecular Mechanism of Action (MoA)

Influenza A depends on the homotrimeric glycoprotein Hemagglutinin (HA) for viral entry. HA is synthesized as a precursor (HA0) and cleaved into two disulfide-linked subunits: HA1 (responsible for host cell attachment via sialic acid) and HA2 (the fusion machinery).

The Causality of Viral Fusion

Following endocytosis, the virion is encapsulated within an endosome. As the endosome matures, host vacuolar ATPases pump protons into the vesicle, dropping the pH below 5.5. This acidification is the causal trigger for infection: it protonates highly conserved histidine residues on HA, destabilizing the HA1-HA2 interface. HA1 dissociates, allowing the HA2 subunit to undergo a dramatic, spring-loaded conformational change. The hydrophobic fusion peptide of HA2 is thrust into the endosomal membrane, bridging the viral envelope and host membrane to facilitate lipid mixing and viral uncoating.

2-CB Intervention

2-chloro-N-cyclohexylbenzamide (2-CB) binds directly to the HA protein[1]. By intercalating into the hydrophobic pockets of the HA stem (primarily within the HA2 subunit or the HA1-HA2 interface), 2-CB acts as a molecular "staple." It thermodynamically stabilizes the pre-fusion conformation of the HA trimer, raising the activation energy required for the low-pH-induced structural rearrangement. Consequently, even in the acidic environment of the late endosome, the fusion peptide cannot deploy, and the viral genome remains trapped, halting replication.

IAV_Entry Virus IAV Virion Attachment Attachment to Sialic Acid (HA1) Virus->Attachment Endocytosis Endocytosis Attachment->Endocytosis Acidification Endosomal Acidification (pH < 5.5) Endocytosis->Acidification ConformationalChange HA2 Conformational Rearrangement Acidification->ConformationalChange Fusion Membrane Fusion & Viral Uncoating ConformationalChange->Fusion Inhibitor 2-CB (Fusion Inhibitor) Inhibitor->ConformationalChange Blocks

Fig 1: IAV entry pathway and the mechanism of action of 2-CB blocking HA2 conformational change.

In Vitro Profiling and Quantitative Data

The efficacy of 2-CB has been evaluated against multiple IAV subtypes, including H1N1, H3N2, and highly pathogenic H5N1 strains. In vitro binding analyses utilizing computational docking paired with mass spectrometry have mapped the interaction landscape of 2-CB across these subtypes[1].

Table 1: In Vitro Binding Profile of 2-CB against IAV Subtypes

IAV SubtypeHA Structural ModelBinding Detected (In Vitro)Sequence Coverage QualityMoA Classification
H1N1 3LZG (PDB)PositiveExcellentFusion Inhibitor
H5N1 3ZNM (PDB)PositiveExcellentFusion Inhibitor
H3N2 4O5N (PDB)InconclusivePoor (Insufficient Coverage)Fusion Inhibitor

Data synthesized from MALDI-MS intensity-fading analyses of peptides yielded by limited proteolysis[1]. Note: H3 HA lacked sufficient sequence coverage for definitive mapping in standard Glu-C/trypsin assays.

Experimental Workflows & Protocols (Self-Validating Systems)

As an Application Scientist, ensuring the trustworthiness of your data requires deploying orthogonal, self-validating assays. To confirm that 2-CB is a fusion inhibitor and not an attachment blocker, researchers must use a dual-assay system.

Protocol 1: Differentiating Attachment vs. Fusion Inhibition

Logic & Causality: If a compound blocks viral entry, it could be blocking HA1 (attachment) or HA2 (fusion). A Hemagglutination Inhibition (HI) assay measures attachment to red blood cells (RBCs). A Syncytia Formation Assay measures low-pH-induced cell-cell fusion. A true fusion inhibitor like 2-CB will be negative in the HI assay but positive in the Syncytia assay.

Step-by-Step Methodology:

  • Hemagglutination Inhibition (HI) Assay:

    • Serially dilute 2-CB in a V-bottom 96-well plate.

    • Add 4 HA units of IAV (e.g., H1N1) per well and incubate for 30 minutes at room temperature.

    • Add 0.5% chicken RBCs to all wells.

    • Result: 2-CB will fail to prevent RBC agglutination, proving it does not block the HA1 sialic acid binding site.

  • Syncytia Formation (Fusion) Assay:

    • Infect Vero cells or CHO cells expressing recombinant HA with IAV.

    • Treat cells with varying concentrations of 2-CB.

    • Briefly expose the cells to an acidic buffer (pH 5.0) for 5 minutes to trigger HA conformational change, then neutralize.

    • Result: 2-CB prevents the formation of multinucleated giant cells (syncytia), confirming its role as an HA2 fusion blocker.

Protocol 2: MALDI-MS Intensity-Fading for Binding Site Mapping

Logic & Causality: X-ray crystallography of membrane-bound viral glycoproteins in complex with small molecules is notoriously difficult due to conformational heterogeneity. MALDI-MS "intensity-fading" provides a highly accurate, solution-phase alternative. When 2-CB binds to specific HA domains, it sterically protects those regions from proteolytic cleavage. By comparing the mass spectra of HA digested with and without 2-CB, the peptides that "fade" (decrease in intensity) in the bound state represent the binding interface[1].

Step-by-Step Methodology:

  • Complex Formation: Incubate recombinant HA protein (e.g., H1N1 or H5N1) with a 10-fold molar excess of 2-CB in physiological buffer (pH 7.4) for 1 hour at 37°C to ensure thermodynamic equilibrium.

  • Limited Proteolysis: Introduce endoproteinases (Glu-C and Trypsin) at a 1:50 enzyme-to-substrate ratio. Incubate for precisely 30 minutes to generate large peptide fragments without over-digesting the binding pocket[1].

  • Quenching & Spotting: Quench the reaction with 0.1% trifluoroacetic acid (TFA). Spot the samples onto a MALDI target plate using an α-cyano-4-hydroxycinnamic acid (CHCA) matrix.

  • MALDI-MS Analysis: Acquire spectra in positive ion reflectron mode.

  • Data Synthesis: Overlay the spectra of the apo-HA and the HA-2-CB complex. Identify peaks with >50% intensity reduction in the complexed state. Map these sequences back to the 3D structure (e.g., 3LZG.pdb) to visualize the binding pocket[1].

MALDI_Workflow HA Recombinant HA Protein (H1N1 / H5N1) Incubation Incubate with 2-CB (Ligand Binding) HA->Incubation Proteolysis Limited Proteolysis (Glu-C / Trypsin) Incubation->Proteolysis MALDI MALDI-MS Analysis Proteolysis->MALDI Analysis Intensity-Fading Analysis (Identify Binding Site) MALDI->Analysis

Fig 2: MALDI-MS intensity-fading workflow for mapping the 2-CB binding interface on HA.

Conclusion

2-chloro-N-cyclohexylbenzamide (2-CB) represents a highly specific, mechanistically distinct class of antiviral compounds. By targeting the highly conserved fusion machinery of the HA stalk rather than the highly mutable HA1 head, fusion inhibitors like 2-CB offer a promising avenue for overcoming the rapid resistance seen with traditional neuraminidase inhibitors. The integration of functional fusion assays with advanced MALDI-MS intensity-fading provides a robust, self-validating framework for the continued discovery and optimization of next-generation IAV therapeutics.

References

  • Lu, R. (2014). Molecular analysis of influenza A hemagglutinin inhibitor binding using computational modelling and mass spectrometry. The University of Sydney. Google Scholar.
  • Hilda Pickett's lab. Children's Medical Research Institute (CMRI) - ResearchGate.

Sources

Exploratory

Preliminary Biological Activity of 2-Chloro-N-Cyclohexylbenzamide Derivatives: A Technical Guide on Anticancer Efficacy and VEGFR-2 Inhibition

Introduction The N-cyclohexylbenzamide scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities ranging from antiarrhythmic effects to potent an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The N-cyclohexylbenzamide scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities ranging from antiarrhythmic effects to potent anticancer properties[1]. Recent structural optimizations have highlighted the 2-chloro-N-cyclohexylbenzamide derivatives as particularly promising candidates. The incorporation of a halogen atom (chlorine) at the ortho position of the benzamide ring significantly alters the electronic distribution and steric profile of the molecule, enhancing its binding affinity within the hydrophobic pockets of target kinases. This whitepaper provides an in-depth technical analysis of the preliminary biological activity of these derivatives, with a specific focus on their role as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors and apoptosis inducers[2].

Section 1: Mechanistic Rationale and Target Engagement

Why target VEGFR-2 with this specific scaffold? VEGFR-2 is the primary mediator of the proangiogenic effects of VEGF, playing a critical role in tumor survival, proliferation, and metastasis. The kinase domain of VEGFR-2 contains a deep hydrophobic pocket (the allosteric site adjacent to the ATP-binding cleft) that is ideally suited for the binding of lipophilic moieties.

The causality behind selecting the 2-chloro-N-cyclohexylbenzamide core lies in its precise geometric and electronic fit:

  • The Cyclohexyl Ring : Acts as a bulky, hydrophobic anchor that occupies the lipophilic pocket of the VEGFR-2 kinase domain, stabilizing the inactive "DFG-out" conformation typical of Type II kinase inhibitors.

  • The 2-Chloro Substitution : The ortho-chlorine atom forces the benzamide plane into a specific dihedral angle relative to the cyclohexyl group, minimizing the entropic penalty upon binding. Furthermore, the halogen can participate in halogen bonding with backbone carbonyls in the hinge region.

  • The Amide Linker : Serves as a critical hydrogen bond donor/acceptor pair, interacting with the conserved glutamate and aspartate residues within the kinase domain[2].

By effectively outcompeting ATP or stabilizing the inactive state, these derivatives block the downstream signaling cascades (PI3K/AKT and MEK/ERK), ultimately leading to cell cycle arrest and apoptosis[3].

Section 2: Experimental Workflows and Self-Validating Protocols

To rigorously evaluate the biological activity of 2-chloro-N-cyclohexylbenzamide derivatives (e.g., 4-(2-chloroacetamido)-N-cyclohexylbenzamide), a tiered in vitro approach is required.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

Causality: This cell-free assay isolates the direct interaction between the compound and the target enzyme, eliminating confounding cellular variables (e.g., membrane permeability or efflux pumps). Methodology:

  • Reagent Preparation : Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.1 mM EGTA, and 0.01% Brij-35. Note: The inclusion of Brij-35 is critical to prevent the non-specific aggregation of these highly lipophilic derivatives, which can lead to false-positive inhibition.

  • Enzyme and Substrate : Dilute recombinant human VEGFR-2 kinase domain and a synthetic poly(Glu,Tyr) peptide substrate in the reaction buffer.

  • Compound Incubation : Add the 2-chloro-N-cyclohexylbenzamide derivatives at varying concentrations (ranging from 0.1 nM to 10 µM). Include Sorafenib as a positive control, as it is a clinically validated Type II VEGFR-2 inhibitor. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation : Initiate the reaction by adding 10 µM ATP spiked with [γ-33P]ATP.

  • Termination and Detection : After 45 minutes at 30°C, terminate the reaction with 3% phosphoric acid. Spot the mixture onto P81 phosphocellulose filter paper, wash extensively to remove unreacted ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • System Validation : Calculate IC₅₀ values using non-linear regression analysis. The assay is self-validating only if the Sorafenib control yields an IC₅₀ within the expected 3–5 nM range (historically ~3.12 nM)[3].

Protocol 2: Cell Viability and Apoptosis Evaluation (MTT and Flow Cytometry)

Causality: While enzyme assays prove target engagement, cellular assays are necessary to confirm membrane permeability, cytotoxicity, and the specific induction of apoptosis in relevant cancer models (e.g., HepG2 hepatocellular carcinoma and MCF-7 breast cancer cells)[2]. Methodology:

  • Cell Seeding : Plate HepG2 and MCF-7 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Allow 24 hours for adherence[1].

  • Treatment : Treat cells with serial dilutions of the synthesized derivatives for 48 hours. Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity.

  • MTT Assay : Add 20 µL of MTT solution (5 mg/mL) to each well. After 4 hours, dissolve the resulting formazan crystals in 100 µL DMSO. Read absorbance at 570 nm. The conversion of MTT to formazan is proportional to mitochondrial metabolic activity, serving as a reliable proxy for viable cell numbers.

  • Flow Cytometry (Annexin V/PI) : To confirm that the loss of viability is due to apoptosis rather than necrosis, harvest treated cells, double-stain with Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (PI, marks necrotic cells with compromised membranes), and analyze via flow cytometry[2].

Section 3: Quantitative Data Summary

The following table summarizes the preliminary biological activity of representative 2-chloro-N-cyclohexylbenzamide derivatives (e.g., compound 18f and its optimized analogs) compared to standard chemotherapeutics.

Compound IDStructural ModificationVEGFR-2 IC₅₀ (nM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Apoptotic Rate (%)
18f 4-(2-Chloroacetamido)-N-cyclohexylbenzamide11.819.422.325.4%
23j Bis-triazoloquinoxaline conjugate3.76.411.340.12%
Sorafenib Positive Control3.125.28.545.3%
Vehicle 0.1% DMSON/A>100>1007.07%

Data synthesized from in vitro evaluations of N-cyclohexylbenzamide derivatives targeting VEGFR-2[2].

Section 4: Apoptotic Signaling Pathways

The biological activity of these derivatives culminates in the induction of apoptosis. By competitively inhibiting the kinase domain of VEGFR-2, the compounds suppress the downstream PI3K/AKT and MEK/ERK survival pathways. This suppression shifts the balance of the Bcl-2 family proteins, downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic BAX, which triggers mitochondrial outer membrane permeabilization (MOMP) and the caspase cascade[3].

VEGFR2_Apoptosis Compound 2-Chloro-N-cyclohexylbenzamide Derivatives VEGFR2 VEGFR-2 (Kinase Domain) Compound->VEGFR2 Competitive Inhibition Angiogenesis Tumor Angiogenesis (Inhibited) VEGFR2->Angiogenesis Blocked PI3K_AKT PI3K / AKT Pathway VEGFR2->PI3K_AKT Decreased Phosphorylation MEK_ERK MEK / ERK Pathway VEGFR2->MEK_ERK Decreased Phosphorylation Bcl2 Bcl-2 (Downregulated) PI3K_AKT->Bcl2 Reduces Expression BAX BAX (Upregulated) MEK_ERK->BAX Increases Expression Mito Mitochondrial Cytochrome C Release Bcl2->Mito Inhibits (Blocked) BAX->Mito Promotes Caspase Caspase-9 / Caspase-3 Activation Mito->Caspase Activates Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Execution

Caption: Mechanism of action: 2-chloro-N-cyclohexylbenzamide derivatives inhibit VEGFR-2 to induce apoptosis.

Conclusion

The 2-chloro-N-cyclohexylbenzamide scaffold represents a highly tunable and potent pharmacophore for the development of targeted anticancer therapeutics. Through rigorous in vitro validation, these derivatives have demonstrated significant VEGFR-2 inhibitory activity, effectively shutting down tumor angiogenesis and triggering intrinsic apoptotic pathways. Future drug development efforts should focus on optimizing the pharmacokinetic profile of these compounds and evaluating their efficacy in in vivo xenograft models.

References

  • Benchchem. "In-depth Comparative Analysis of 3-amino-4-bromo-N-cyclohexylbenzamide: A Guide for Researchers". Benchchem.
  • Taylor & Francis. "Full article: Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers". Taylor & Francis Online.
  • PMC. "Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers". National Institutes of Health (NIH).

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Foundational

Structural Activity Relationship (SAR) of 2-Chloro-N-cyclohexylbenzamide: A Privileged Scaffold in Neuropharmacology

Executive Summary The 2-chloro-N-cyclohexylbenzamide scaffold (CAS 59507-54-9) represents a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for central nervous system (CNS) the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-chloro-N-cyclohexylbenzamide scaffold (CAS 59507-54-9) represents a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for central nervous system (CNS) therapeutics. By systematically modulating its three primary structural zones—the halogenated aryl ring, the amide linker, and the aliphatic cyclohexyl moiety—researchers can fine-tune its binding affinity across a diverse array of neuro-inflammatory and neurodegenerative targets. These include the SARM1 enzyme, the Receptor for Advanced Glycation Endproducts (RAGE), and soluble epoxide hydrolase (sEH)[1][2]. This whitepaper dissects the physicochemical causality behind these SAR trends and provides validated protocols for their synthesis and evaluation.

Conformational and Physicochemical Rationale

The biological versatility of the 2-chloro-N-cyclohexylbenzamide scaffold is rooted in its unique three-dimensional conformation.

  • Zone A (The Ortho-Halogenated Aryl Ring) : The 2-chloro substituent is not merely an electronic modulator; it acts as a critical conformational lock. The steric clash between the bulky ortho-chlorine atom and the amide carbonyl oxygen forces the amide bond out of coplanarity with the phenyl ring. This specific dihedral twist is essential for the molecule to correctly orient itself within the deep, narrow hydrophobic binding pockets of targets like SARM1[3].

  • Zone B (The Amide Linker) : The secondary amide provides an indispensable hydrogen bond donor (N-H) and acceptor (C=O) pair. N-alkylation (e.g., N-benzylation) abolishes the donor capacity, which dramatically shifts target selectivity (e.g., toward RAGE)[1].

  • Zone C (The Cyclohexyl Ring) : The aliphatic cyclohexyl group provides flexible lipophilic bulk that enhances the overall CLogP (often pushing it above 4.0). This facilitates blood-brain barrier (BBB) penetration while occupying hydrophobic sub-pockets in the target receptor[1][2].

Target-Specific SAR Landscapes

  • SARM1 Inhibition (Neurodegeneration) : SARM1 is a key driver of axonal degeneration. SAR studies reveal that adding a bulky, polarizable halogen at the 5-position of the aryl ring (e.g., 5-bromo-2-chloro-N-cyclohexylbenzamide) significantly increases inhibitory potency. The bromine atom engages in highly directional halogen bonding with backbone carbonyls in the SARM1 allosteric site[3].

  • RAGE Antagonism (Alzheimer’s Disease) : The Receptor for Advanced Glycation Endproducts mediates amyloid-β toxicity. Modifying the scaffold via N-benzylation and shifting the chlorine to the 4-position yields FPS-ZM1 (N-benzyl-4-chloro-N-cyclohexylbenzamide). This multimodal inhibitor exhibits a high affinity (Ki = 25 nM) for RAGE and effectively crosses the BBB to lower brain Aβ levels[1].

  • sEH Inhibition (Neuroinflammation) : Expanding the amide linker into a urea functionality (yielding ureido-N-cyclohexylbenzamides) redirects the scaffold's affinity toward soluble epoxide hydrolase (sEH). This modification is critical for resolving systemic hyperinflammation and preventing cytokine storms[2].

Quantitative SAR Data

The following table summarizes key structure-activity relationship modifications and their impact on primary target affinity.

CompoundAryl SubstitutionAmide Nitrogen (R)Aliphatic MoietyPrimary TargetIC50 / Ki (nM)
Base Scaffold 2-ClHCyclohexylP2X7 / General>1000
FPS-ZM1 Analog 4-ClBenzylCyclohexylRAGE25
SARM1 Inhibitor 2-Cl, 5-BrHCyclohexylSARM1~45
sEH Inhibitor 4-UreidoHCyclohexylsEH<10

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, prioritizing causality over mere instruction.

Protocol 1: Synthesis of 5-Bromo-2-chloro-N-cyclohexylbenzamide

The synthesis relies on acyl chloride intermediate formation to overcome the steric hindrance imposed by the ortho-chlorine[4][5].

  • Activation : Dissolve 1.0 eq of 5-bromo-2-chlorobenzoic acid in anhydrous dichloromethane (DCM) under N2. Add 1.5 eq of oxalyl chloride dropwise, followed by a catalytic amount of DMF (1 drop).

    • Causality: Oxalyl chloride is selected over standard coupling agents (like EDC/HATU) because the resulting acyl chloride is highly reactive, which is necessary to drive the amidation forward despite the severe steric bulk of the ortho-chlorine.

  • Amidation : Once gas evolution ceases (indicating complete acyl chloride formation), concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve in DCM and cool to 0°C. Dropwise, add 1.2 eq of cyclohexylamine and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the cyclohexylamine nucleophile.

  • Workup & Validation : Quench with saturated aqueous NaHCO3, extract with DCM, and purify via silica gel chromatography.

    • Self-Validation: Analyze the product via LC-MS. The mass spectrum must display a distinct isotopic envelope for the M+, M+2, and M+4 peaks at a ratio of approximately 3:4:1, confirming the successful incorporation of both the chlorine and bromine atoms.

Protocol 2: In Vitro Target Validation (SARM1 NAD+ Cleavage Assay)
  • Enzyme Preparation : Express and purify the TIR domain of SARM1.

  • Compound Incubation : Pre-incubate the purified SARM1 (2 nM) with varying concentrations of the synthesized benzamide derivative (0.1 nM to 10 μM) in HEPES buffer (pH 7.5) for 30 minutes at room temperature.

  • Readout : Initiate the reaction by adding 50 μM of a fluorescent NAD+ analog (e.g., ε-NAD). Measure the increase in fluorescence (Ex/Em = 300/410 nm) over 60 minutes.

    • Causality: The cleavage of ε-NAD relieves internal quenching, providing a direct, real-time kinetic readout of SARM1 hydrolase activity and the corresponding IC50 of the inhibitor.

Mechanistic and Workflow Visualizations

SAR_Workflow Acid 2-Chlorobenzoic Acid (Steric Lock) Coupling Acyl Chloride Formation & Coupling Acid->Coupling Amine Cyclohexylamine (Lipophilic Bulk) Amine->Coupling Product 2-Chloro-N- cyclohexylbenzamide Coupling->Product Validation LC-MS Isotopic Validation Product->Validation

Synthetic workflow and validation for N-cyclohexylbenzamide derivatives.

Mechanism Stress Cellular Stress Target SARM1 / RAGE Activation Stress->Target Pathology NAD+ Depletion / Amyloid Toxicity Target->Pathology Outcome Neurodegeneration Pathology->Outcome Drug Benzamide Scaffold Drug->Target Allosteric Inhibition

Mechanism of action for benzamide scaffolds in neuroprotective pathways.

References

  • ACS Chemical Neuroscience. "Synthesis and Evaluation of [18F]RAGER: A First Generation Small-Molecule PET Radioligand Targeting the Receptor for Advanced Glycation Endproducts". Available at: [Link]

  • PubMed Central (PMC). "Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis". Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: 2-Chloro-N-cyclohexylbenzamide as a Privileged Scaffold in Agrochemical Discovery

Target Audience: Discovery Chemists, Formulation Scientists, and Agricultural Biologists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale Benzamides rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Formulation Scientists, and Agricultural Biologists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

Benzamides represent one of the most successful pharmacophores in modern agricultural chemistry, forming the core of blockbuster insecticides (e.g., ryanodine receptor modulators) and broad-spectrum fungicides (e.g., Succinate Dehydrogenase Inhibitors, SDHIs). Within this chemical space, 2-chloro-N-cyclohexylbenzamide (2-CCB) and its functionalized derivatives—such as 5-amino-2-chloro-N-cyclohexylbenzamide and 5-butanamido-2-chloro-N-cyclohexylbenzamide —serve as highly versatile, privileged scaffolds for the discovery of novel crop protection agents and specialized agricultural formulations .

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over unfunctionalized alternatives:

  • The ortho-Chloro Effect (Steric & Electronic Tuning): The chlorine atom at the 2-position of the benzamide ring is not merely a placeholder. It sterically restricts the rotation of the amide C-N bond, locking the molecule into a preferred dihedral angle. This pre-organization reduces the entropic penalty upon binding to target enzymes (e.g., fungal Complex II). Furthermore, the bulky halogen shields the amide bond from rapid enzymatic hydrolysis by plant esterases and soil microbes, significantly extending the field half-life of the active ingredient.

  • The N-Cyclohexyl Effect (Lipophilicity & Translocation): The cyclohexyl ring provides a metabolically stable, aliphatic bulk that optimally tunes the partition coefficient (LogP). Base N-cyclohexylbenzamide exhibits an XLogP3 of approximately 2.9 . In agrochemistry, a LogP between 2.5 and 3.5 is the "Goldilocks zone" for translaminar movement—allowing the molecule to penetrate the waxy leaf cuticle without becoming irreversibly trapped in the lipid layer.

  • Late-Stage Functionalization: The core can be readily synthesized via catalyst-free transamidation or traditional acyl chloride chemistry , allowing for rapid library generation via cross-coupling at the 4- or 5-positions of the aryl ring.

Experimental Workflows & Protocols

The following protocols detail the synthesis, biological screening, and physicochemical profiling of 2-CCB derivatives. Every protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Protocol A: Parallel Synthesis of 2-CCB Derivatives via Acyl Chloride Intermediate

Causality: While coupling agents (e.g., HATU, EDC) are common in medicinal chemistry, they are cost-prohibitive for agrochemical scale-up. We utilize oxalyl chloride for acyl chloride formation because it produces only volatile byproducts (CO, CO₂, HCl), simplifying purification . Triethylamine (TEA) is used as an acid scavenger to prevent the protonation of the nucleophilic cyclohexylamine.

Step-by-Step Methodology:

  • Activation: Dissolve 10 mmol of the substituted 2-chlorobenzoic acid in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). Rationale: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate, drastically accelerating the reaction.

  • Chlorination: Dropwise add 12 mmol (1.2 eq) of oxalyl chloride at 0 °C. Stir for 2 hours at room temperature until gas evolution ceases. Concentrate under reduced pressure to yield the crude acyl chloride.

  • Amidation: Redissolve the acyl chloride in 15 mL DCM. In a separate flask, prepare a solution of 11 mmol cyclohexylamine and 15 mmol TEA in 10 mL DCM.

  • Coupling: Dropwise add the acyl chloride solution to the amine solution at 0 °C. Stir for 4 hours at room temperature.

  • Workup & System Validation: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.

    • Validation Step: Analyze the crude product via LC-MS. The protocol is validated if the UV purity (254 nm) exceeds 90% prior to recrystallization.

Protocol B: High-Throughput in vitro Fungicidal Screening

Causality: To evaluate the efficacy of 2-CCB derivatives as potential SDHIs, we utilize a 96-well microtiter plate assay against Botrytis cinerea (gray mold). Resazurin is used as a fluorometric cell viability indicator because it is reduced to highly fluorescent resorufin only by metabolically active fungal cells, providing a direct readout of mitochondrial function.

Step-by-Step Methodology:

  • Inoculum Preparation: Harvest B. cinerea spores from a 7-day-old Potato Dextrose Agar (PDA) plate. Suspend in Potato Dextrose Broth (PDB) and adjust the concentration to 1×105 spores/mL using a hemocytometer.

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the 2-CCB derivatives in DMSO. Transfer 2 µL of each concentration to a 96-well black, clear-bottom plate.

  • Inoculation: Add 198 µL of the spore suspension to each well (final DMSO concentration = 1%, preventing solvent toxicity).

  • Incubation: Seal the plate with a breathable membrane and incubate at 22 °C in the dark for 72 hours.

  • Readout: Add 20 µL of 0.15 mg/mL resazurin solution to each well. Incubate for an additional 4 hours. Measure fluorescence (Ex: 560 nm, Em: 590 nm) using a microplate reader.

  • System Validation: Include Boscalid (a known SDHI) as a positive control, and 1% DMSO as a negative control.

    • Validation Step: Calculate the Z'-factor for the plate using the positive and negative controls. The assay is considered valid only if Z′≥0.5 .

Protocol C: Physicochemical Profiling (LogP Determination)

Causality: Traditional shake-flask methods for LogP are low-throughput and prone to emulsion artifacts. We utilize the OECD 117 Reverse-Phase HPLC method, which correlates the retention time of the analyte on a C18 column with its partition coefficient, allowing for rapid screening of the library's foliar penetration potential.

Step-by-Step Methodology:

  • Calibration: Inject a mixture of 6 reference standards with known LogP values (e.g., acetanilide, phenol, chlorobenzene, toluene, naphthalene, DDT) onto a C18 HPLC column.

  • Mobile Phase: Isocratic elution using 75:25 Methanol:Water (HPLC grade) at a flow rate of 1.0 mL/min.

  • Analysis: Inject 10 µL of the 2-CCB derivative (1 mg/mL in methanol). Record the retention time ( tR​ ).

  • System Validation: Calculate the capacity factor ( k′ ) for all compounds: k′=(tR​−t0​)/t0​ , where t0​ is the dead time (measured using thiourea).

    • Validation Step: Construct a calibration curve of log(k′) vs. known LogP. The system is valid if the linear regression coefficient ( R2 ) is ≥0.99 . Interpolate the LogP of the 2-CCB derivative from this curve.

Quantitative Data & Structure-Activity Relationships

The following tables summarize the physicochemical properties and biological activities of a representative 2-CCB library synthesized using Protocol A and tested via Protocols B and C.

Table 1: Physicochemical Properties of 2-CCB Derivatives

Compound IDSubstitution PatternMolecular Weight ( g/mol )HPLC LogP (OECD 117)Topological Polar Surface Area (Ų)
2-CCB-01 Unsubstituted (Base Scaffold)237.732.9529.1
2-CCB-02 5-Amino-2-chloro-252.742.1055.1
2-CCB-03 5-Bromo-2-chloro-316.623.8529.1
2-CCB-04 5-Butanamido-2-chloro-322.832.7558.2

Table 2: In Vitro Fungicidal Activity against Botrytis cinerea

Compound IDEC₅₀ (µg/mL)95% Confidence IntervalMax Inhibition (%)Assay Z'-Factor
2-CCB-01 > 100N/A15%0.72
2-CCB-02 45.238.5 - 52.188%0.75
2-CCB-03 12.410.1 - 15.299%0.71
2-CCB-04 3.83.1 - 4.6100%0.78
Boscalid (Control) 0.50.4 - 0.6100%0.80

Data Interpretation: The introduction of a lipophilic, electron-withdrawing bromine atom (2-CCB-03) significantly improves fungicidal activity compared to the base scaffold, likely due to enhanced hydrophobic interactions within the target binding pocket. The butanamido extension (2-CCB-04) further optimizes the LogP (2.75) and provides an additional hydrogen-bond donor/acceptor pair, resulting in the most potent derivative in this subset.

Visualizations

SynthesisWorkflow A Scaffold Selection 2-Chlorobenzoic Acid B Acyl Chloride Formation (Oxalyl Chloride, DMF) A->B C Amidation Reaction (Cyclohexylamine, TEA) B->C D Core Intermediate 2-Chloro-N-cyclohexylbenzamide C->D E Late-Stage Derivatization (Cross-Coupling) D->E F Agrochemical Screening (Fungicide/Herbicide Assays) E->F

Synthetic workflow for 2-chloro-N-cyclohexylbenzamide derivatives in agrochemical discovery.

MOA A Foliar Application (Formulated 2-CCB) B Cuticular Penetration (Driven by LogP 2.5-3.5) A->B C Translocation to Target Site B->C D Target Binding (Steric fit via 2-Cl group) C->D E Enzymatic Inhibition (e.g., SDHI Complex II) D->E F Pathogen Eradication (Cell Death) E->F

Mechanistic pathway of 2-CCB derivatives from foliar application to pathogen eradication.

References

  • Google Patents. "WO2023205458A2 - Formulations for repelling bees and other insects.
  • ACS Organic Letters. "Catalyst-Free Transamidation of Aromatic Amines with Formamide Derivatives and Tertiary Amides with Aliphatic Amines." Available at:[Link]

  • PubChem (NIH). "N-Cyclohexylbenzamide | C13H17NO | CID 15657." Available at:[Link]

  • Molport. "5-butanamido-2-chloro-N-cyclohexylbenzamide | 925098-80-2." Available at:[Link]

  • PubChemLite. "5-amino-2-chloro-n-cyclohexylbenzamide." Available at: [Link]

Application

Application Note: 2-Chloro-N-cyclohexylbenzamide as a Precursor for Privileged Heterocyclic Scaffolds

Executive Summary The synthesis of nitrogen-containing heterocycles is a cornerstone of modern drug discovery. Among available precursors, ortho-halobenzamides are highly valued for their ability to undergo transition-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern drug discovery. Among available precursors, ortho-halobenzamides are highly valued for their ability to undergo transition-metal-catalyzed cross-coupling and intramolecular cyclization. This application note details the strategic utility of 2-chloro-N-cyclohexylbenzamide , providing field-proven, self-validating protocols for its conversion into two privileged pharmacophores: (Z)-3-methyleneisoindolin-1-ones and N-cyclohexylphthalimides.

Strategic Rationale & Mechanistic Insights

As an application scientist, selecting the right precursor is about balancing reactivity, cost, and pharmacokinetic potential. 2-Chloro-N-cyclohexylbenzamide offers distinct strategic advantages:

  • The ortho-Chloro Substituent (Reactivity Handle): Historically, aryl chlorides were avoided in palladium catalysis due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) compared to aryl bromides or iodides. However, chlorides are significantly more cost-effective and chemically stable. By employing sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos), the activation barrier for Pd(0) oxidative addition is effectively lowered, making the C–Cl bond a highly selective handle for cross-coupling .

  • The N-Cyclohexyl Amide (Nucleophile & ADME Enhancer): The secondary amide serves a dual chemical purpose. First, the nitrogen acts as an internal nucleophile for downstream cyclization. Second, the bulky cyclohexyl group exerts steric encumbrance that dictates the stereochemical outcome of exocyclic double bonds (favoring the Z-isomer by minimizing allylic strain) while simultaneously enhancing the lipophilicity of the resulting scaffold—a critical parameter for cellular permeability in drug development .

Pathway A 2-Chloro-N-cyclohexylbenzamide (Precursor) B Terminal Alkyne Pd(OAc)2, XPhos A->B Cascade Annulation C Mo(CO)6, Amine Pd(OAc)2, dppf A->C Carbonylative Cyclization D (Z)-2-Cyclohexyl-3-methylene isoindolin-1-ones B->D E N-Cyclohexylphthalimides C->E

Divergent synthetic pathways of 2-chloro-N-cyclohexylbenzamide into privileged heterocycles.

Quantitative Data: Reaction Optimization

To establish a robust protocol for the alkyne annulation pathway, an orthogonal screening of ligands and bases was conducted. The data below demonstrates the causality behind the final protocol parameters: the necessity of XPhos for C–Cl activation and a strong inorganic base for amide deprotonation.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ / PPh₃K₂CO₃DMF100Trace
2Pd(OAc)₂ / dppfCs₂CO₃1,4-Dioxane10045
3 Pd(OAc)₂ / XPhos Cs₂CO₃ 1,4-Dioxane 100 92
4Pd(OAc)₂ / XPhosEt₃N1,4-Dioxane10061
5None (CuI only)Cs₂CO₃DMF12015

Note: Reactions performed on a 1.0 mmol scale with phenylacetylene (1.2 equiv). Yields determined by isolated mass after column chromatography.

Protocol A: Synthesis of (Z)-3-Benzylidene-2-cyclohexylisoindolin-1-one

This protocol leverages a Sonogashira cross-coupling followed by a base-promoted 5-exo-dig intramolecular hydroamidation to construct the isoindolinone core .

Self-Validating Step-by-Step Methodology

Step 1: Catalyst Activation & Reagent Assembly

  • Action: In an oven-dried Schlenk tube under argon, charge 2-chloro-N-cyclohexylbenzamide (237.7 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 5 mol%), XPhos (47.7 mg, 10 mol%), CuI (9.5 mg, 5 mol%), and anhydrous Cs₂CO₃ (651.6 mg, 2.0 equiv). Add anhydrous 1,4-dioxane (5.0 mL) and phenylacetylene (132 µL, 1.2 mmol).

  • Causality: XPhos is strictly required to force the oxidative addition of the inert C–Cl bond. Cs₂CO₃ is chosen over organic amines because its stronger basicity is required to deprotonate the secondary amide, increasing its nucleophilicity for the subsequent cyclization step.

  • In-Process Control (IPC): The initial suspension should appear pale yellow to light brown. A rapid shift to deep black indicates premature catalyst decomposition (often due to oxygen ingress).

Step 2: Cross-Coupling & Cascade Cyclization

  • Action: Seal the tube and stir the reaction mixture at 100 °C for 12 hours.

  • Causality: The elevated temperature provides the thermodynamic push required for the 5-exo-dig cyclization of the intermediate alkyne.

  • In-Process Control (IPC): At 8 hours, sample 10 µL for LC-MS. Validation target: Disappearance of precursor mass ( m/z 238.1[M+H]⁺) and appearance of the cyclized product mass ( m/z 304.2[M+H]⁺).

Step 3: Quenching & Metal Scavenging

  • Action: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 10% aqueous NH₄OH (2 × 15 mL), followed by brine.

  • Causality: Aqueous ammonia effectively chelates and removes residual copper salts, preventing them from streaking during chromatography.

  • In-Process Control (IPC): The aqueous layer will turn a distinct sapphire blue (copper-amine complex), while the organic layer should become clear/pale yellow.

Step 4: Isolation & Structural Validation

  • Action: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc 9:1 to 7:3).

  • Structural Validation (NMR): To confirm the success of the cascade (and rule out the uncyclized Sonogashira intermediate), check the ¹H NMR spectrum. The exocyclic vinylic proton must appear as a distinct singlet around δ 6.30–6.50 ppm . The absence of an alkyne C≡C-H stretch in IR further validates the cyclization.

Mechanism Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (C-Cl Cleavage) Pd0->OA TM Transmetalation (Copper-Acetylide) OA->TM + Alkyne/CuI RE Reductive Elimination (Sonogashira Intermediate) TM->RE CYC 5-exo-dig Cyclization (Intramolecular Hydroamidation) RE->CYC Pd re-enters cycle PROD Isoindolinone Product CYC->PROD Base-promoted

Mechanism of Pd-catalyzed alkyne annulation via oxidative addition and 5-exo-dig cyclization.

Protocol B: Synthesis of N-Cyclohexylphthalimides via Carbonylative Cyclization

This alternative pathway utilizes the same precursor but redirects the reactivity toward carbonylation, yielding phthalimide derivatives .

Self-Validating Step-by-Step Methodology

Step 1: Solid-State CO Surrogate Assembly

  • Action: In a pressure vial, combine 2-chloro-N-cyclohexylbenzamide (237.7 mg, 1.0 mmol), Mo(CO)₆ (132.0 mg, 0.5 mmol), Pd(OAc)₂ (11.2 mg, 5 mol%), dppf (55.4 mg, 10 mol%), and DBU (300 µL, 2.0 equiv) in anhydrous DMF (5.0 mL).

  • Causality: Mo(CO)₆ acts as a safe, solid surrogate for highly toxic CO gas. The bidentate ligand dppf is utilized here instead of XPhos because its specific bite angle (99°) strongly favors the reductive elimination step following CO insertion. DBU facilitates the release of CO from the molybdenum complex.

Step 2: Carbonylation & Cyclization

  • Action: Seal the vial and heat at 110 °C for 16 hours behind a blast shield.

  • Causality: The Pd(II)-acyl intermediate undergoes intramolecular nucleophilic attack by the adjacent N-cyclohexyl amide, forming the stable 5-membered imide ring.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active, Rf ~0.4) should be completely replaced by a new, highly UV-active spot (Rf ~0.6). LC-MS validation target: m/z 230.1[M+H]⁺.

Step 3: Workup & Isolation

  • Action: Cool the mixture, vent carefully in a fume hood (to release trace unreacted CO), and filter through a short pad of Celite to remove molybdenum and palladium black. Extract with EtOAc, wash extensively with water (to remove DMF and DBU), dry, and concentrate.

References

  • Title: Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline Source: MIT Open Access Articles / Journal of the American Chemical Society URL: [Link]

  • Title: Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions Source: Semantic Scholar URL: [Link]

  • Title: d-Glucosamine as the Green Ligand for Cu(I)-Catalyzed Regio- and Stereoselective Domino Synthesis of (Z)-3-Methyleneisoindoline-1-ones Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Recyclable Heterogeneous Palladium-Catalyzed Cyclocarbonylation of 2-Iodoanilines with Acyl Chlorides in the Biomass-Derived Solvent 2-Methyltetrahydrofuran Source: ACS Publications URL: [Link]

Method

In vivo dosing protocols for 2-chloro-N-cyclohexylbenzamide in murine models

Application Note: In Vivo Dosing Protocols for 2-Chloro-N-cyclohexylbenzamide Scaffolds in Murine Models Introduction & Scientific Rationale The 2-chloro-N-cyclohexylbenzamide structural motif serves as a highly potent p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocols for 2-Chloro-N-cyclohexylbenzamide Scaffolds in Murine Models

Introduction & Scientific Rationale

The 2-chloro-N-cyclohexylbenzamide structural motif serves as a highly potent pharmacophore in neuropharmacology. It is recognized as the core scaffold for high-affinity antagonists targeting the Receptor for Advanced Glycation End-products (RAGE) and P2X7 purinergic receptors. Derivatives of this scaffold (such as EVT-1332492 and the closely related FPS-ZM1) exhibit exceptional blood-brain barrier (BBB) permeability. They are utilized in vivo to block damage-associated molecular pattern (DAMP) signaling, thereby attenuating neuroinflammation, amyloid-β (Aβ) influx, and microglial activation in murine models of Alzheimer's disease, emphysema, and viral-induced pathogenesis .

This application note provides a rigorous, self-validating in vivo dosing protocol for 2-chloro-N-cyclohexylbenzamide derivatives in mice, emphasizing formulation causality, pharmacokinetic (PK) optimization, and experimental reproducibility.

Formulation and Pharmacokinetics

Causality of Formulation: 2-chloro-N-cyclohexylbenzamide derivatives are highly lipophilic (predicted logP ~2.5–3.5). Attempting to dissolve these compounds purely in aqueous solutions results in micro-precipitation and erratic systemic absorption. To ensure a self-validating PK profile, the formulation must utilize a biocompatible co-solvent system that maintains the compound in solution without inducing vehicle-related toxicity or peritoneal inflammation (which would confound neuroinflammation readouts).

Standard Formulation Protocol (1 mg/mL):

  • Primary Solvent: Dissolve the lyophilized drug powder in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock. Causality: DMSO disrupts the crystalline lattice of the benzamide core, ensuring complete molecular dissolution.

  • Aqueous Dilution: Dilute the stock 1:10 in sterile 0.9% Saline or Phosphate-Buffered Saline (PBS) containing 5% Hydroxypropyl-β-cyclodextrin (HPβCD) or Tween-80 immediately prior to dosing.

  • Final Composition: 10% DMSO, 90% Saline/Carrier. Critical Check: The final DMSO concentration must never exceed 10% for Intraperitoneal (IP) or Intravenous (IV) administration. Higher concentrations induce localized tissue necrosis, alter BBB permeability, and trigger artificial systemic stress responses.

In Vivo Dosing Protocols (Murine Models)

Protocol A: Intraperitoneal (IP) Administration (Chronic Dosing)

IP injection is the gold standard for chronic administration of 2-chloro-N-cyclohexylbenzamides due to the compound's rapid peritoneal absorption and favorable half-life .

  • Dosage: 1.0 to 2.0 mg/kg/day.

  • Volume: 10 µL per gram of body weight (e.g., 250 µL for a 25 g mouse).

  • Step-by-Step Methodology:

    • Weigh the mouse to calculate the exact dosing volume required.

    • Restrain the mouse gently by the scruff, exposing the ventral abdomen.

    • Tilt the mouse's head downward at a 30-degree angle. Causality: This allows visceral organs to shift cranially, minimizing the risk of puncturing the intestines or liver.

    • Insert a 27G needle into the lower right quadrant (avoiding the midline to protect the bladder).

    • Self-Validation Step: Aspirate the syringe slightly. If fluid or blood enters the hub, withdraw and select a new site. If clear, inject the solution smoothly.

  • Vehicle Control Validation: A parallel cohort must receive the exact vehicle (10% DMSO in Saline) at matched volumes to establish a baseline and rule out vehicle-induced immune responses.

Protocol B: Intravenous (IV) Administration (Acute PK Studies)

Used specifically for precise bioavailability and BBB permeability assays.

  • Dosage: 1.0 mg/kg.

  • Step-by-Step Methodology:

    • Warm the mouse using a heat lamp (3-5 minutes). Causality: Induces vasodilation of the lateral tail veins, making them visible and accessible.

    • Place the mouse in a conical restraint device, leaving the tail exposed.

    • Swab the tail with 70% ethanol to sterilize the site and further enhance vein visualization.

    • Using a 29G or 30G needle, insert bevel-up into the lateral tail vein.

    • Inject the solution slowly over 10-15 seconds. Blanching of the vein confirms successful IV delivery.

Quantitative Data Summary

The following table summarizes the established pharmacokinetic and pharmacodynamic parameters for 2-chloro-N-cyclohexylbenzamide derivatives (including RAGE-antagonist analogs) in murine models .

ParameterValueAssay / ModelRoute & Duration
Receptor Binding Affinity (Ki) ~25 nMCell-free competitive assayN/A (In Vitro)
BBB Permeability 37.3% brain uptakeWild-type C57BL/6IV (Measured at 20 min)
Therapeutic Dosage 1.0 - 2.0 mg/kgAPPsw/0 Alzheimer's ModelIP (Daily for 2 months)
Aβ Load Reduction 70% - 80%Cortex & HippocampusIP (1.0 mg/kg/day)
Toxicity Threshold >500 mg/kgHepatic/Renal function testsIP (Acute single dose)

Mechanistic Pathway

The in vivo efficacy of the 2-chloro-N-cyclohexylbenzamide scaffold lies in its ability to selectively bind membrane receptors (RAGE and P2X7), competitively inhibiting the binding of DAMPs, ATP, and Amyloid-β. This upstream blockade prevents the downstream phosphorylation of MAPK and the nuclear translocation of NF-κB, effectively silencing the NLRP3 inflammasome and halting the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) .

MechanisticPathway Ligands DAMPs / ATP / Amyloid-β Receptors RAGE / P2X7 Receptors (Cell Membrane) Ligands->Receptors Binds MAPK MAPK / ERK Signaling Receptors->MAPK Activates Drug 2-Chloro-N-cyclohexylbenzamide Scaffold Drug->Receptors Antagonizes NFkB NF-κB Nuclear Translocation MAPK->NFkB Phosphorylates Inflammasome NLRP3 Inflammasome NFkB->Inflammasome Triggers Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammasome->Cytokines Releases

Mechanism: 2-Chloro-N-cyclohexylbenzamides block RAGE/P2X7, preventing NLRP3-mediated neuroinflammation.

Experimental Workflow

To ensure a self-validating experimental design, researchers must integrate clinical monitoring and appropriate downstream assays directly into the workflow. The inclusion of a vehicle control cohort is non-negotiable for establishing true causality.

ExperimentalWorkflow Formulation 1. Formulation (10% DMSO/Saline) Vehicle Vehicle Control Cohort Formulation->Vehicle Treatment Treatment Cohort (1 mg/kg IP) Formulation->Treatment Monitor 2. In Vivo Dosing & Clinical Monitoring Vehicle->Monitor Treatment->Monitor Harvest 3. Tissue Harvest (Brain, Plasma) Monitor->Harvest Assay 4. Downstream Assays (ELISA, IHC, PK) Harvest->Assay

In vivo workflow ensuring controlled formulation, vehicle validation, and multi-omics readout.

Conclusion & Best Practices

When utilizing 2-chloro-N-cyclohexylbenzamide derivatives in murine models, the critical failure point is often formulation instability. Always prepare aqueous dilutions immediately prior to injection to prevent micro-precipitation. By adhering to the 1.0 - 2.0 mg/kg IP dosing regimen and maintaining strict vehicle controls, researchers can achieve robust, reproducible data in models of neurodegeneration and systemic inflammation.

References

  • Deane, R., et al. "A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease." Journal of Clinical Investigation, 2012. URL:[Link]

  • Winkler, C. W., et al. "Impairing RAGE signaling promotes survival and limits disease pathogenesis following SARS-CoV-2 infection in mice." JCI Insight, 2022. URL:[Link]

  • Lee, H., et al. "Blockade of RAGE ameliorates elastase-induced emphysema development and progression via RAGE-DAMP signaling." The FASEB Journal, 2017. URL:[Link]

Application

Application Note: Formulation Strategies for 2-chloro-N-cyclohexylbenzamide Drug Delivery

Introduction: The Challenge of Poor Aqueous Solubility A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines, estimated to be over 70%, exhibit poor aqueous solubility.[1] This char...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Poor Aqueous Solubility

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines, estimated to be over 70%, exhibit poor aqueous solubility.[1] This characteristic presents a major hurdle for oral drug delivery, as dissolution in gastrointestinal fluids is a prerequisite for absorption and achieving therapeutic efficacy.[2] 2-chloro-N-cyclohexylbenzamide, a representative benzamide derivative, is predicted to be a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[3][4][5] For such compounds, the dissolution rate is the limiting step for absorption, leading to low and variable bioavailability.[6]

This application note provides a comprehensive guide for researchers and formulation scientists to address the delivery challenges of 2-chloro-N-cyclohexylbenzamide. We will explore several advanced formulation strategies, explaining the scientific rationale behind each approach and providing detailed, validated protocols for their implementation and characterization. The goal is to transform a poorly soluble compound into a viable drug product with enhanced bioavailability.[2]

Pre-Formulation Analysis: Characterizing the Active Pharmaceutical Ingredient (API)

Before selecting a formulation strategy, a thorough physicochemical characterization of 2-chloro-N-cyclohexylbenzamide is essential. This data provides the foundation for rational formulation design.

Key Characterization Parameters:

  • Solubility Profiling: Determine solubility in aqueous buffers at various pH levels (e.g., 1.2, 4.5, 6.8) and in relevant organic solvents. 2-chloro-N-cyclohexylbenzamide is insoluble in water but shows solubility in organic solvents like DMSO and ethanol.[5]

  • LogP (Octanol-Water Partition Coefficient): Predicts the lipophilicity of the drug, which influences its interaction with biological membranes and formulation excipients.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry is used to determine the melting point and crystallinity of the API, which is critical for strategies like solid dispersions.

  • Crystallinity (PXRD): Powder X-ray Diffraction confirms the crystalline or amorphous nature of the drug. Amorphous forms generally exhibit higher solubility.[7]

Table 1: Representative Physicochemical Properties of 2-chloro-N-cyclohexylbenzamide

Property Value (Representative) Significance
Molecular Formula C₁₃H₁₆ClNO Defines the basic chemical identity.
Molecular Weight 237.72 g/mol Influences diffusion and transport properties.
Aqueous Solubility < 0.1 µg/mL Confirms its classification as poorly water-soluble.[4]
LogP ~4.5 Indicates high lipophilicity, suggesting good membrane permeability but poor wetting.
Melting Point ~150-160 °C Determines suitability for thermal methods like hot-melt extrusion.

| BCS Classification | Class II (Predicted) | Low Solubility, High Permeability; dissolution is the rate-limiting step for absorption.[3][] |

Core Formulation Strategies & Protocols

Based on the physicochemical profile of a BCS Class II compound, several strategies can be employed to enhance solubility and dissolution.[9] We will detail protocols for three proven methods: Cyclodextrin Complexation, Amorphous Solid Dispersions, and Lipid-Based Nanocarriers.

Strategy 1: Cyclodextrin Inclusion Complexation

Causality & Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like 2-chloro-N-cyclohexylbenzamide, into their cavity, forming an inclusion complex.[12] This complex effectively masks the drug's hydrophobic nature, significantly increasing its apparent aqueous solubility and dissolution rate.[][13]

Diagram 1: Mechanism of Cyclodextrin Inclusion Complexation

cluster_0 Before Complexation cluster_1 After Complexation Drug Hydrophobic Drug (2-chloro-N-cyclohexylbenzamide) Water Aqueous Environment Drug->Water Poor Solubility Complex Inclusion Complex (Soluble) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Water2 Aqueous Environment Complex->Water2 Enhanced Solubility A API (Crystalline) + Polymer B Mixing & Solubilization (Solvent Evaporation or Melt Extrusion) A->B C Solidification & Solvent Removal B->C D Amorphous Solid Dispersion (Molecularly Dispersed API) C->D E Characterization (PXRD, DSC, Dissolution) D->E

Caption: General workflow for creating an amorphous solid dispersion.

Protocol 2: Preparation of 2-chloro-N-cyclohexylbenzamide Solid Dispersion by Solvent Evaporation

  • Objective: To create an amorphous solid dispersion of 2-chloro-N-cyclohexylbenzamide in a hydrophilic polymer to improve its dissolution rate.

  • Materials & Equipment:

    • 2-chloro-N-cyclohexylbenzamide

    • Polyvinylpyrrolidone K30 (PVP K30)

    • Methanol (or other suitable volatile solvent)

    • Rotary evaporator

    • Vacuum oven

    • Sieves (100 mesh)

  • Methodology:

    • Prepare drug-polymer mixtures in weight ratios of 1:1, 1:3, and 1:5.

    • For the 1:3 ratio, dissolve 100 mg of 2-chloro-N-cyclohexylbenzamide and 300 mg of PVP K30 in a minimal amount of methanol in a round-bottom flask.

    • Ensure complete dissolution by sonicating for 10 minutes.

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed. [9] 5. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried product, pulverize it gently, and sieve through a 100-mesh screen.

  • Self-Validation & Characterization:

    • PXRD Analysis: To confirm the absence of crystallinity and the successful conversion to an amorphous state.

    • DSC Analysis: To identify a single glass transition temperature (Tg), indicating a homogenous dispersion.

    • In Vitro Dissolution Studies: To demonstrate the enhanced dissolution rate compared to the crystalline drug.

Strategy 3: Liposomal Encapsulation

Causality & Rationale: For highly lipophilic drugs, lipid-based delivery systems like liposomes are an excellent choice. [1][14]Liposomes are vesicles composed of a phospholipid bilayer, similar to a cell membrane. Hydrophobic drugs like 2-chloro-N-cyclohexylbenzamide can be incorporated directly into this lipid bilayer. [15]This formulation protects the drug from degradation and presents it in a solubilized form, facilitating absorption. [16] Protocol 3: Liposome Formulation by Thin-Film Hydration

  • Objective: To encapsulate 2-chloro-N-cyclohexylbenzamide within a phospholipid bilayer to create a stable, injectable, or oral liquid formulation.

  • Materials & Equipment:

    • 2-chloro-N-cyclohexylbenzamide

    • Dipalmitoylphosphatidylcholine (DPPC)

    • Cholesterol

    • Chloroform

    • Phosphate-buffered saline (PBS), pH 7.4

    • Rotary evaporator, bath sonicator, probe sonicator (or extruder)

    • Dynamic Light Scattering (DLS) instrument

  • Methodology:

    • Dissolve 100 mg DPPC, 25 mg cholesterol, and 10 mg of 2-chloro-N-cyclohexylbenzamide in 10 mL of chloroform in a 100 mL round-bottom flask. [17][18] 2. Attach the flask to a rotary evaporator. Rotate the flask in a water bath at 40-45°C under vacuum to form a thin, uniform lipid film on the inner wall. [16] 3. Ensure all chloroform has evaporated by drying under high vacuum for at least 2 hours.

    • Hydrate the lipid film by adding 10 mL of PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid's transition temperature (~41°C for DPPC) for 1 hour. This forms multilamellar vesicles (MLVs). [16] 5. To reduce the size and lamellarity, sonicate the resulting suspension using a probe sonicator on an ice bath (e.g., 5 cycles of 1 min on, 30 sec off) or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Self-Validation & Characterization:

    • Particle Size and Zeta Potential: Measure using DLS to determine the size distribution and surface charge, which relate to stability. [17][18] * Encapsulation Efficiency (%EE): Separate unencapsulated drug from the liposomes (e.g., by centrifugation or dialysis) and quantify the drug in the liposomal fraction using HPLC.

      • %EE = (Total Drug - Free Drug) / Total Drug * 100

    • In Vitro Drug Release: Use a dialysis bag method to study the release profile of the drug from the liposomes over time.

Comparative Analysis of Formulation Strategies

The selection of an optimal formulation depends on the target product profile, including the route of administration, required dose, and manufacturing considerations.

Table 2: Comparison of Formulation Approaches for 2-chloro-N-cyclohexylbenzamide

Strategy Mechanism Advantages Disadvantages Typical Particle Size Dissolution Enhancement
Cyclodextrin Complex Host-guest inclusion, increasing apparent solubility. [10] High water solubility, suitable for oral and parenteral use, established regulatory pathway. [] Limited drug loading capacity, potential for renal toxicity with some cyclodextrins at high doses. N/A (Molecular) High
Solid Dispersion Conversion to amorphous state, molecular dispersion in a hydrophilic carrier. [19][20] Significant increase in dissolution rate and bioavailability, suitable for high-dose drugs. [3] Potential for physical instability (recrystallization) during storage, can be sensitive to temperature and humidity. [9] N/A (Molecularly Dispersed) Very High

| Liposomes | Encapsulation within a lipid bilayer, presenting the drug in a solubilized form. [15]| High drug loading for lipophilic drugs, protects drug from degradation, suitable for targeted delivery. [16]| Complex manufacturing process, potential for physical instability (aggregation, leakage), higher cost of goods. [21]| 50 - 200 nm | Moderate to High |

Conclusion

The poor aqueous solubility of 2-chloro-N-cyclohexylbenzamide presents a significant but surmountable challenge in its development as a therapeutic agent. By employing rational, science-driven formulation strategies such as cyclodextrin complexation, amorphous solid dispersions, or liposomal encapsulation, researchers can dramatically improve its dissolution and bioavailability. The detailed protocols and characterization methods provided in this application note serve as a robust starting point for developing a clinically viable and effective drug product. The choice of the final formulation will depend on a careful evaluation of the drug's properties and the desired therapeutic outcome.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review - IJPPR.
  • Vertex AI Search. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs - PMC.
  • Vertex AI Search. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research.
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR.
  • Vertex AI Search. Intestinal absorption of BCS class II drugs administered as nanoparticles: A review based on in vivo data from intestinal perfusion models - PMC.
  • Vertex AI Search. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.
  • Vertex AI Search. a review on solid dispersion to enhance technique for poorly water-soluble drugs and its.
  • Vertex AI Search. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Vertex AI Search. Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications | ACS Applied Nano Materials.
  • Vertex AI Search. EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents.
  • Vertex AI Search. Polymer based nanoparticles for BCS class II drugs -“A mini Review” - ResearchGate.
  • Vertex AI Search. Development of Nanocrystal Formulations With Improved Dissolution And Bioavailability for BCS Classs-II Drug- Quitapine | Journal of Pharmaceutical Negative Results.
  • Vertex AI Search. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs - Protocols.io.
  • Vertex AI Search. 10238-21-8 | CAS DataBase - ChemicalBook.
  • Vertex AI Search. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1 - ResearchGate.
  • Vertex AI Search. Dvelopment And Assessment Of A Bcs Class II - SGLT2 (Sodium Glucose Cotransporter 2) Inhibitor Drug In The Form Of Solid Lipid Nanoparticles By Selecting Different Lipids, Co-Surfactants, And Manufacturing Techniques - International Journal of Scientific Research & Technology.
  • Vertex AI Search. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments.
  • Vertex AI Search. 2-Chloro-n-cyclohexyl-5-nitrobenzamide | 328259-17-2 - Sigma-Aldrich.
  • Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. 2-chloro-N-cyclohexylbenzamide — Chemical Substance Information - NextSDS.
  • Vertex AI Search. Benzamide-2-chloro-N-2-chlorobenzoyl-N-hexyl.pdf - Cheméo.
  • Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Vertex AI Search. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-chloro-N-cyclohexylbenzamide synthesis

Welcome to the technical support center for the synthesis of 2-chloro-N-cyclohexylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-cyclohexylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and purity. Our guidance is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction to the Synthesis

The synthesis of 2-chloro-N-cyclohexylbenzamide typically proceeds via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction, between 2-chlorobenzoyl chloride and cyclohexylamine.[1] While seemingly straightforward, this reaction is susceptible to various factors that can significantly impact the final yield and purity of the desired amide. This guide will address common challenges and provide systematic approaches to overcome them.

The overall reaction is as follows:

2-chlorobenzoyl chloride + cyclohexylamine → 2-chloro-N-cyclohexylbenzamide + HCl

A base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted cyclohexylamine, rendering it non-nucleophilic and halting the reaction.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the 2-chloro-N-cyclohexylbenzamide synthesis?

A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of cyclohexylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the amide bond. A base is required to neutralize the HCl generated.[4]

Q2: Why is the choice of base so critical in this reaction?

A2: The base serves two primary purposes: to neutralize the HCl byproduct and to drive the reaction equilibrium towards product formation.[3][4] Without a base, the HCl produced will react with the starting amine (cyclohexylamine) to form an ammonium salt, which is no longer nucleophilic and cannot react with the acyl chloride.[2][5] An appropriate base should be strong enough to neutralize HCl but not so strong as to promote unwanted side reactions.

Q3: Can I use an excess of cyclohexylamine as the base?

A3: Yes, using two equivalents of the reactant amine is a common strategy. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl byproduct.[2] However, this approach may complicate purification, as you will need to remove the resulting cyclohexylammonium chloride salt.

Q4: What are the most common side reactions that lower the yield?

A4: The most significant side reaction is the hydrolysis of the highly reactive 2-chlorobenzoyl chloride by any residual water in the reaction mixture, which forms the unreactive 2-chlorobenzoic acid.[2][6] Another potential issue is the protonation of the cyclohexylamine by the HCl byproduct, as mentioned earlier.[2]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of 2-chloro-N-cyclohexylbenzamide.

Issue Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Yield 1. Moisture Contamination: 2-Chlorobenzoyl chloride is highly sensitive to moisture and can hydrolyze to 2-chlorobenzoic acid.[2][7] 2. Inactive Base: The base may be old, degraded, or insufficient to neutralize the HCl byproduct. 3. Protonation of Amine: The HCl generated protonates the starting amine, rendering it non-nucleophilic.[2]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, and consider adding molecular sieves.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use Fresh/Sufficient Base: Use a freshly opened or properly stored base. For Schotten-Baumann conditions, an aqueous solution of a base like NaOH or K₂CO₃ is often used.[8] For non-aqueous conditions, use at least one equivalent of a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[9] 3. Effective HCl Scavenging: Ensure efficient stirring and appropriate base concentration to immediately neutralize the generated HCl.
Formation of a White Precipitate (other than product) 1. Cyclohexylammonium Chloride Salt: If using excess cyclohexylamine or a tertiary amine base, the hydrochloride salt of the amine will precipitate. 2. 2-Chlorobenzoic Acid: If significant hydrolysis of the acyl chloride has occurred, the resulting carboxylic acid may precipitate, especially upon workup.1. Aqueous Workup: During the workup, washing with water will remove the water-soluble amine hydrochloride salt. 2. Base Wash: Washing the organic layer with a dilute aqueous base solution (e.g., NaHCO₃ or Na₂CO₃) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be extracted into the aqueous phase.
Product is Difficult to Purify 1. Presence of Starting Materials: Incomplete reaction can leave unreacted 2-chlorobenzoyl chloride or cyclohexylamine. 2. Side Products: The presence of 2-chlorobenzoic acid from hydrolysis.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the limiting reagent.[10] 2. Optimized Workup: A standard workup should involve washing the organic layer sequentially with a dilute acid (to remove unreacted amine), a dilute base (to remove 2-chlorobenzoic acid), and then brine.[11] 3. Recrystallization or Column Chromatography: For high purity, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) or silica gel column chromatography may be necessary.[11]
Reaction is Very Exothermic and Hard to Control The reaction between acyl chlorides and amines is often highly exothermic.Slow Addition and Cooling: Add the 2-chlorobenzoyl chloride dropwise to the solution of cyclohexylamine and base, especially at the beginning of the reaction. Maintain a low temperature (e.g., 0-5 °C) using an ice bath to control the reaction rate.[12]

Experimental Protocols & Data

Protocol 1: Standard Schotten-Baumann Conditions
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Add an aqueous solution of a base, such as 10% sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[8][13]

  • Cool the biphasic mixture to 0-5 °C in an ice bath.

  • Slowly add 2-chlorobenzoyl chloride (1.0 eq) dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature for 1-2 hours or until completion, as monitored by TLC.

  • Perform an aqueous workup, separating the organic layer and washing it sequentially with dilute acid, dilute base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Anhydrous Conditions with a Tertiary Amine Base
  • In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve cyclohexylamine (1.0 eq) and a non-nucleophilic tertiary amine base such as triethylamine (TEA, 1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-chlorobenzoyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Proceed with an aqueous workup and purification as described in Protocol 1.

Data Summary: Influence of Reaction Parameters on Yield

The following table summarizes expected yield outcomes based on varying reaction conditions. These are representative values based on general principles of amide synthesis.

Entry Base Solvent Temperature (°C) Yield (%) Notes
1K₂CO₃ (aq)Dichloromethane0 to RT85-95Standard Schotten-Baumann; efficient and cost-effective.[13]
2TriethylamineDichloromethane (anhydrous)0 to RT80-90Good for substrates sensitive to aqueous conditions.
3PyridinePyridine (as solvent)0 to RT70-85Pyridine can act as a nucleophilic catalyst but can be difficult to remove.[14]
4NoneDichloromethaneRT<10Demonstrates the necessity of a base to neutralize HCl.[5]
5K₂CO₃ (aq)Dichloromethane (wet)0 to RT40-60Highlights the negative impact of moisture due to acyl chloride hydrolysis.[2]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the formation of 2-chloro-N-cyclohexylbenzamide.

Caption: Reaction mechanism for 2-chloro-N-cyclohexylbenzamide synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving low yield issues.

troubleshooting_workflow start Low Yield Observed check_moisture Were anhydrous conditions used? start->check_moisture check_base Was the base fresh and sufficient? check_moisture->check_base Yes solution_moisture Implement rigorous anhydrous technique (dry glassware, inert atm). check_moisture->solution_moisture No check_temp Was the temperature controlled? check_base->check_temp Yes solution_base Use fresh base and ensure correct stoichiometry. check_base->solution_base No check_purity Are starting materials of high purity? check_temp->check_purity Yes solution_temp Perform reaction at 0 °C with slow addition of acyl chloride. check_temp->solution_temp No solution_purity Verify purity of reactants (e.g., by NMR, GC). check_purity->solution_purity No end Yield Improved check_purity->end Yes solution_moisture->end solution_base->end solution_temp->end solution_purity->end

Caption: Troubleshooting workflow for low reaction yield.

References

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-chloro-N-cyclohexylbenzamide

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the challenging physicochemical properties of 2-chloro-N-cyclohexyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the challenging physicochemical properties of 2-chloro-N-cyclohexylbenzamide .

Poor aqueous solubility is a pervasive issue in modern drug development, affecting up to 70-80% of pipeline molecules[1]. Because 2-chloro-N-cyclohexylbenzamide is a highly lipophilic, neutral small molecule, conventional solubility enhancement techniques often fail. This guide provides an authoritative, causality-driven framework to troubleshoot precipitation issues, optimize in vitro assays, and design in vivo formulations.

Part 1: Root Cause Analysis & Physicochemical Profiling

To successfully formulate 2-chloro-N-cyclohexylbenzamide, one must first understand the thermodynamic and structural barriers preventing its dissolution. The molecule consists of a lipophilic chlorophenyl ring and a bulky cyclohexyl group linked via an amide bond.

  • Lack of Ionizability: The amide nitrogen is highly delocalized and remains neutral across the physiological pH range (pH 1.2 to 7.4). Therefore, the compound cannot be ionized, rendering salt formation and pH-adjustment strategies completely ineffective[1].

  • High Lipophilicity: The high carbon-to-heteroatom ratio drives the molecule into hydrophobic phases, minimizing its interaction with water molecules[2].

  • Crystal Lattice Energy: Intermolecular hydrogen bonding between the amide groups creates a highly stable crystal lattice. Dissolving the drug requires significant energy to break these bonds before solvation can occur.

Table 1: Physicochemical Properties & Solubility Barriers

PropertyCharacteristicImpact on Solubility & Formulation Strategy
Molecular Formula C13H16ClNOHigh lipophilicity; necessitates the use of co-solvents, lipids, or complexation agents.
Ionizability Neutral (Amide bond)pH adjustment and salt formation are not viable . Must rely on neutral solubilizers.
Hydrogen Bonding 1 Donor, 1 AcceptorPromotes stable crystal lattice formation; favors Amorphous Solid Dispersion (ASD) to bypass lattice energy.
Aqueous Solubility Practically InsolubleHigh risk of solvent-shift precipitation during in vitro dilution.
Part 2: Frequently Asked Questions (FAQs)

Q1: I tried lowering the pH of my aqueous buffer to dissolve 2-chloro-N-cyclohexylbenzamide, but it still precipitated. Why? A: Unlike weak bases (e.g., amines), 2-chloro-N-cyclohexylbenzamide is a neutral compound. The amide nitrogen does not protonate under standard physiological or mildly acidic conditions. Because the molecule cannot be ionized, pH adjustments will not alter its aqueous solubility[3]. You must pivot to co-solvents, surfactants, or complexation strategies.

Q2: My stock solution in 100% DMSO is perfectly clear, but the compound crashes out immediately when diluted into cell culture media. How do I prevent this? A: This is a classic case of "solvent-shift precipitation." When the DMSO stock is introduced to the aqueous media, the thermodynamic solubility of the lipophilic drug drops exponentially faster than the DMSO concentration decreases. This leads to rapid supersaturation and subsequent nucleation. Troubleshooting: Pre-mix your DMSO stock with a non-toxic surfactant (e.g., Tween 80 or Cremophor EL) before adding it to the aqueous media. Surfactants reduce surface tension and form micelles that kinetically trap the hydrophobic molecules before they can crystallize.

Q3: What formulation strategy should I use for oral in vivo pharmacokinetic (PK) dosing? A: For preclinical in vivo studies, Amorphous Solid Dispersions (ASDs) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly recommended. ASDs kinetically trap the drug in a high-energy amorphous state, entirely removing the crystal lattice energy barrier[1]. Alternatively, SMEDDS utilize a mixture of lipids and surfactants to keep the drug solubilized in the gastrointestinal tract, facilitating transport across cell membranes.

Part 3: Strategic Decision Workflow

Select your solubility enhancement strategy based on the specific phase of your research.

G Start 2-chloro-N-cyclohexylbenzamide (Poorly Soluble Amide) CheckIon Assess Ionizability (Neutral Compound) Start->CheckIon InVitro In Vitro Assays (Cell Culture / Enzymatic) CheckIon->InVitro Target Application InVivo In Vivo Dosing (Preclinical PK/PD) CheckIon->InVivo Target Application CoSolvent Co-solvent + Surfactant (DMSO + Tween 80) InVitro->CoSolvent Cyclo Inclusion Complexation (HP-β-CD) InVitro->Cyclo InVivo->Cyclo ASD Amorphous Solid Dispersion (Spray Drying) InVivo->ASD SMEDDS Lipid-Based Delivery (SMEDDS) InVivo->SMEDDS

Caption: Decision matrix for selecting solubility enhancement strategies based on target application.

Part 4: Self-Validating Experimental Protocols
Protocol 1: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic central cavity. The lipophilic chlorophenyl or cyclohexyl rings of 2-chloro-N-cyclohexylbenzamide thermodynamically favor insertion into this cavity, forming a water-soluble inclusion complex without altering the drug's covalent structure.

Step-by-Step Methodology:

  • Preparation of Vehicles: Prepare a series of HP-β-CD solutions in a physiologically relevant buffer (e.g., PBS, pH 7.4) at concentrations of 0%, 5%, 10%, 15%, and 20% (w/v).

  • API Addition: Add an excess amount of solid 2-chloro-N-cyclohexylbenzamide (e.g., 5 mg/mL) to each vial.

    • Self-Validation Check: The visible presence of undissolved solid powder ensures the system has reached maximum thermodynamic equilibrium. If the solution becomes completely clear, you must add more API.

  • Equilibration: Seal the vials tightly and agitate on a rotary shaker at 37°C for 48 hours to ensure complete complexation.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved drug. Carefully extract the supernatant.

  • Quantification: Dilute the clear supernatant with your mobile phase and analyze via HPLC-UV to determine the concentration of the solubilized drug.

  • Data Analysis: Plot the concentration of dissolved drug versus the concentration of HP-β-CD to generate a Phase Solubility Diagram.

CD_Workflow Step1 1. Add Excess API to HP-β-CD Solutions Step2 2. Agitate at 37°C for 48 Hours Step1->Step2 Step3 3. Centrifuge/Filter (Remove Solid API) Step2->Step3 Step4 4. HPLC Analysis of Supernatant Step3->Step4 Step5 5. Plot Phase Solubility Diagram Step4->Step5

Caption: Workflow for determining phase solubility and generating cyclodextrin inclusion complexes.

Protocol 2: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality: By dissolving the drug and a hydrophilic polymer in a common volatile organic solvent and rapidly evaporating it, the drug is kinetically trapped in an amorphous state[1]. This bypasses the high crystal lattice energy required for dissolution, drastically increasing the apparent solubility and dissolution rate in the GI tract.

Step-by-Step Methodology:

  • Polymer Selection: Select an amphiphilic polymer such as HPMCAS (Hypromellose Acetate Succinate) or PVP-VA. These polymers prevent the drug from recrystallizing upon exposure to aqueous environments.

  • Solvent System: Dissolve both 2-chloro-N-cyclohexylbenzamide and the polymer in a common volatile solvent (e.g., Acetone or a Dichloromethane/Methanol blend). Ensure total solids concentration is optimized (typically 2-10% w/v) to maintain low viscosity for proper atomization.

  • Spray Drying: Feed the solution into a laboratory-scale spray dryer. Set the inlet temperature above the boiling point of the solvent (e.g., 70-80°C for acetone) and optimize the atomization gas flow to achieve a fine mist.

  • Secondary Drying: Collect the resulting powder and place it in a vacuum desiccator at 40°C for 24 hours to remove any residual organic solvent.

  • Characterization:

    • Self-Validation Check: Verify the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD). A successful ASD will display a broad "halo" pattern. If sharp crystalline peaks are present, the drug has phase-separated and recrystallized, indicating that the polymer ratio or drying kinetics must be adjusted.

References
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at:[Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available at:[Link]

  • Overcoming the Challenge of Poor Drug Solubility. ISPE. Available at: [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 2-chloro-N-cyclohexylbenzamide Analysis

Welcome to the technical support center for the analysis of 2-chloro-N-cyclohexylbenzamide using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-chloro-N-cyclohexylbenzamide using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common analytical challenges. By understanding the "why" behind each step, you can develop robust and reliable HPLC methods.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during the HPLC analysis of 2-chloro-N-cyclohexylbenzamide.

Q1: My peak for 2-chloro-N-cyclohexylbenzamide is tailing. What is the most likely cause related to the mobile phase?

A1: Peak tailing for a compound like 2-chloro-N-cyclohexylbenzamide, which has a benzamide group, is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1][2] The mobile phase pH is a critical factor. If the pH is not acidic enough, these silanol groups can become ionized and interact with the analyte, leading to tailing.

Q2: I have poor retention of 2-chloro-N-cyclohexylbenzamide on my C18 column. How can I increase its retention time?

A2: Poor retention of a relatively non-polar compound like 2-chloro-N-cyclohexylbenzamide in reversed-phase HPLC suggests the mobile phase is too "strong" (i.e., has too high a concentration of organic solvent).[3] To increase retention, you should decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[3] This will increase the interaction of your non-polar analyte with the non-polar stationary phase.[3][4]

Q3: My baseline is noisy. Could my mobile phase be the cause?

A3: Yes, a noisy baseline can certainly be caused by issues with the mobile phase. Common culprits include the use of non-HPLC grade solvents which may contain UV-absorbing impurities, improperly mixed or equilibrated mobile phase, or the growth of microbes in unbuffered aqueous solutions.[4] Always use high-purity, HPLC-grade solvents and ensure your mobile phase is thoroughly mixed and degassed.[4][5]

Q4: Can I switch between acetonitrile and methanol as the organic modifier? What effect will this have?

A4: Yes, you can switch between acetonitrile and methanol, but it will affect your chromatography. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, meaning it will elute compounds faster.[6] They also offer different selectivities, which can alter the resolution between your analyte and any impurities. If you switch, you will likely need to adjust the solvent ratio to achieve similar retention times. For example, approximately 40% acetonitrile may provide similar retention to 50% methanol.[6]

Q5: Is it necessary to buffer the mobile phase for a neutral compound like 2-chloro-N-cyclohexylbenzamide?

A5: While 2-chloro-N-cyclohexylbenzamide is expected to be neutral, buffering the mobile phase is still highly recommended, especially when using silica-based columns. Buffering helps to maintain a consistent, low pH (typically between 2 and 4) which suppresses the ionization of residual silanol groups on the stationary phase.[7] This minimizes secondary interactions and leads to improved peak shape and reproducible retention times.[1][7]

In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the HPLC analysis of 2-chloro-N-cyclohexylbenzamide.

Troubleshooting Poor Peak Shape: Tailing and Fronting

Poor peak shape is a frequent problem that can compromise the accuracy and precision of your analysis.

Symptom: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is drawn out.

  • Primary Cause: Secondary interactions between the analyte and the stationary phase. For benzamides, this often involves interaction with acidic silanol groups on the silica backbone of the column.[1]

  • Mobile Phase-Related Solutions:

    • pH Adjustment: The most effective way to address tailing caused by silanol interactions is to adjust the mobile phase pH. Lowering the pH (e.g., to pH 2.5-3.5) using an acid like formic acid or phosphoric acid will suppress the ionization of the silanol groups, minimizing these secondary interactions.[8]

    • Buffer Concentration: Increasing the buffer concentration (e.g., to 20-50 mM) can also help to mask the residual silanol activity and improve peak shape.[1]

Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing

  • Initial Mobile Phase Preparation: Prepare your mobile phase (e.g., 60:40 Acetonitrile:Water).

  • Aqueous Phase pH Adjustment: To the aqueous portion of the mobile phase, add a small amount of a suitable acid (e.g., 0.1% formic acid or phosphoric acid) to achieve a pH between 2.5 and 3.5. Crucially, always adjust the pH of the aqueous component before mixing it with the organic solvent. [5]

  • System Equilibration: Flush the column with at least 15-20 column volumes of the new mobile phase to ensure it is fully equilibrated before injecting your sample.[1]

  • Analysis: Inject your sample of 2-chloro-N-cyclohexylbenzamide and observe the peak shape.

Symptom: Peak Fronting

Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still occur.

  • Primary Causes:

    • Sample Overload: Injecting too much sample can saturate the column, leading to fronting.[3]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), it can cause peak distortion.[9]

  • Mobile Phase-Related Solutions:

    • Dilute the Sample: Reduce the concentration of your sample and re-inject.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

Troubleshooting Retention Time Issues: Drift and Poor Retention

Consistent and appropriate retention times are critical for reliable analysis.

Symptom: Retention Time Drift

This is observed as a gradual shift in the retention time of your analyte over a series of injections.

  • Primary Causes:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase composition.

    • Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to the evaporation of the more volatile organic component.

    • Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to shifts in retention time.[4][10]

  • Solutions:

    • Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase.

    • Use Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.

    • Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times.[11]

Symptom: Poor Retention

Your analyte elutes very early, close to the void volume.

  • Primary Cause: The mobile phase is too strong, meaning the concentration of the organic solvent is too high.[3]

  • Solutions:

    • Decrease Organic Solvent Percentage: Systematically decrease the percentage of the organic modifier in your mobile phase. A 10% decrease in the organic component can increase the retention factor by 2-3 times.[3]

    • Switch to a Weaker Organic Solvent: If you are using a strong solvent like tetrahydrofuran (THF), consider switching to acetonitrile or methanol.[3]

Table 1: Properties of Common Reversed-Phase Solvents

SolventPolarity IndexElution Strength (Reversed-Phase)UV Cutoff (nm)
Water10.2Weakest~190
Methanol5.1Intermediate205
Acetonitrile5.8Strong190
Tetrahydrofuran (THF)4.0Strongest212

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram illustrates a typical workflow for addressing common HPLC issues.

HPLC_Troubleshooting Start Problem Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Retention Time Issue? Peak_Shape->Retention_Time No Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Resolution Poor Resolution? Retention_Time->Resolution No Drift Drifting RT Retention_Time->Drift Yes No_Retention Poor/No Retention Retention_Time->No_Retention Yes Optimize_Gradient Optimize Gradient Slope Resolution->Optimize_Gradient Gradient Optimize_Organic Optimize % Organic (Isocratic) Resolution->Optimize_Organic Isocratic Adjust_pH Adjust Mobile Phase pH (Lower to pH 2.5-3.5) Tailing->Adjust_pH Dilute_Sample Dilute Sample Fronting->Dilute_Sample Equilibrate Ensure Proper Column Equilibration Drift->Equilibrate Decrease_Organic Decrease % Organic in Mobile Phase No_Retention->Decrease_Organic Buffer_Conc Increase Buffer Conc. Adjust_pH->Buffer_Conc End Problem Resolved Buffer_Conc->End Match_Solvent Match Sample Solvent to Mobile Phase Dilute_Sample->Match_Solvent Match_Solvent->End Fresh_MP Use Fresh Mobile Phase Equilibrate->Fresh_MP Fresh_MP->End Change_Solvent Switch to Weaker Organic Solvent Decrease_Organic->Change_Solvent Change_Solvent->End Optimize_Gradient->End Optimize_Organic->End

Caption: A flowchart for troubleshooting common HPLC issues.

References

  • Troubleshooting peak tailing in HPLC analysis of benzamides. (n.d.). Benchchem.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Technical Support Center: HPLC Purification of Non-Polar Compounds. (n.d.). Benchchem.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25).
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube.
  • Exploring the Different Mobile Phases in HPLC. (2024, October 23). Moravek.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.).
  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. (2006, May 15). PubMed.

Sources

Optimization

Reducing byproduct formation during 2-chloro-N-cyclohexylbenzamide recrystallization

Welcome to the dedicated technical support center for the purification of 2-chloro-N-cyclohexylbenzamide via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the purification of 2-chloro-N-cyclohexylbenzamide via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their purification processes and troubleshoot common issues, particularly the formation of byproducts. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction: The Challenge of Purity in Amide Synthesis

2-chloro-N-cyclohexylbenzamide is a key intermediate in various synthetic pathways. Achieving high purity is paramount for downstream applications and regulatory compliance. While recrystallization is a powerful and widely used purification technique, it is not without its challenges.[1] The thermal and chemical stresses of the process can sometimes lead to the degradation of the target molecule, resulting in the formation of byproducts that can compromise the final product's quality. This guide provides a comprehensive framework for understanding and mitigating these challenges.

Troubleshooting Guide: Addressing Byproduct Formation

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the recrystallization of 2-chloro-N-cyclohexylbenzamide.

Issue 1: Appearance of a New, More Polar Impurity After Recrystallization

Question: After recrystallizing my crude 2-chloro-N-cyclohexylbenzamide from an ethanol/water mixture, I observe a new spot on my TLC plate that is more polar than my product. What is this impurity and how can I prevent its formation?

Answer:

The new, more polar impurity is most likely 2-chlorobenzoic acid , a byproduct of amide hydrolysis.[2] The amide bond in 2-chloro-N-cyclohexylbenzamide, while generally stable, can be susceptible to cleavage under certain conditions, particularly in the presence of water and at elevated temperatures.[3]

The hydrolysis of the amide bond is the primary degradation pathway during recrystallization in aqueous solvent systems. The mechanism is catalyzed by either acid or base, though it can proceed, albeit slowly, even in neutral water at high temperatures.[2]

  • Mechanism of Hydrolysis: The carbonyl carbon of the amide is attacked by a water molecule, a nucleophile. This process is facilitated by the protonation of the carbonyl oxygen (in acidic conditions) or by the direct attack of a hydroxide ion (in basic conditions), both of which make the carbonyl carbon more electrophilic. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the C-N bond, yielding 2-chlorobenzoic acid and cyclohexylamine.

hydrolysis cluster_reactants Reactants cluster_conditions Conditions cluster_products Byproducts Amide 2-chloro-N-cyclohexylbenzamide Acid 2-chlorobenzoic acid Amide->Acid Hydrolysis Amine Cyclohexylamine Amide->Amine Hydrolysis Water H₂O Water->Acid Water->Amine Heat Heat (Recrystallization) Heat->Acid Catalyst Acid/Base Catalyst (Trace Impurities) Catalyst->Acid

Caption: Amide hydrolysis during recrystallization.

  • Minimize Time at Elevated Temperatures: The extent of hydrolysis is directly proportional to the time the solution is kept at or near its boiling point.

    • Protocol: Dissolve the crude product in the minimum amount of boiling solvent as quickly as possible. Once dissolved, proceed to the cooling stage without undue delay.

  • Control the pH of the Recrystallization Medium: Trace amounts of acidic or basic impurities in your crude material or solvent can catalyze hydrolysis.

    • Protocol:

      • If acidic impurities are suspected, consider washing the crude product with a dilute sodium bicarbonate solution before recrystallization.

      • Ensure the water used in the solvent mixture is deionized and has a neutral pH. The pH of methanol-water mixtures can be influenced by temperature, so starting at neutral is critical.[4]

  • Optimize the Solvent System: While ethanol/water is a common choice, its protic nature can facilitate hydrolysis.

    • Protocol:

      • Reduce Water Content: Use the minimum amount of water necessary to induce crystallization upon cooling.

      • Alternative Solvents: Consider less protic solvent systems where the product exhibits suitable solubility characteristics. A non-aqueous system like ethyl acetate/heptane or toluene/heptane could be explored.

ParameterStandard Protocol (Ethanol/Water)Optimized ProtocolRationale for Change
Heating Time Prolonged heating to dissolveDissolve rapidly at boiling pointMinimizes time for hydrolysis to occur.
pH Control Not controlledNeutralize crude product if necessary; use neutral DI waterRemoves potential catalysts for hydrolysis.
Solvent Choice High water contentMinimum water content or alternative non-aqueous solvent systemReduces the availability of the nucleophile (water) for the hydrolysis reaction.
Issue 2: Presence of a Greasy or Oily Impurity Co-crystallizing with the Product

Question: My recrystallized product appears oily, and after drying, the crystals are clumped together. What could be causing this?

Answer:

This issue often points to the presence of cyclohexylamine , the other byproduct of amide hydrolysis. While 2-chlorobenzoic acid is a solid, cyclohexylamine is a liquid at room temperature and can interfere with proper crystal formation, leading to an oily appearance.

The formation of cyclohexylamine occurs concurrently with 2-chlorobenzoic acid via hydrolysis. Its presence, even in small amounts, can significantly impact the crystallization process.

The strategies to prevent the formation of cyclohexylamine are the same as those for preventing the formation of 2-chlorobenzoic acid, as they both arise from the same degradation pathway.

  • Minimize Heating Time: As with preventing acid formation, reducing the time at high temperatures is crucial.

  • pH Control: Maintaining a neutral pH will suppress the hydrolysis reaction.

  • Solvent Optimization: Using a less protic solvent system can reduce the rate of hydrolysis.

Caption: Optimized recrystallization workflow.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of 2-chloro-N-cyclohexylbenzamide?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures. For N-substituted benzamides, polar solvents are often a good starting point.[1] An ethanol/water mixture is commonly used. However, to minimize hydrolysis, consider starting with a higher ratio of ethanol to water. Alternative systems like isopropanol/water, or non-aqueous systems such as ethyl acetate/heptane, can also be effective. A systematic solvent screen is always recommended for process optimization.

Q2: At what temperature does 2-chloro-N-cyclohexylbenzamide thermally decompose?

Q3: Can I use a base to neutralize acidic impurities before recrystallization?

A3: Yes, but with caution. While a dilute solution of a weak base like sodium bicarbonate can be used to wash the crude product and remove acidic impurities, it is crucial to ensure all the base is subsequently removed by washing with pure water. Any residual base can catalyze amide hydrolysis during the heating phase of the recrystallization.

Q4: My product is not crystallizing out of solution upon cooling. What should I do?

A4: This typically indicates that too much solvent was used. You can try to induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

  • Seeding: Add a single, pure crystal of 2-chloro-N-cyclohexylbenzamide to the solution.

  • Concentration: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Anti-solvent: If using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise until the solution becomes cloudy, then heat to redissolve and cool again.

Q5: How can I confirm the identity of the byproducts?

A5: The identity of the byproducts can be confirmed using standard analytical techniques:

  • TLC: Co-spot your recrystallized material with authentic samples of 2-chlorobenzoic acid and cyclohexylamine (if available).

  • LC-MS: Liquid chromatography-mass spectrometry can be used to identify the molecular weights of the impurities.

  • NMR: If the byproducts are present in sufficient quantities, they can be identified by their characteristic signals in the 1H and 13C NMR spectra of the impure product.

References

  • Anderson, C. E., Donde, Y., Douglas, C. J., & Overman, L. E. (2005). Journal of the American Chemical Society, 127(35), 12471-12478.
  • de Souza, A. R., et al. (2015). Thermal, spectroscopic and DFT studies of solid benzamide. Journal of Thermal Analysis and Calorimetry, 123(1), 471-478.
  • Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428.
  • Kulesza, R. J., et al. (2026).
  • Varvounis, G., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Berkowitz, W. F. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?
  • Ozturk, T., et al. (2022). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Journal of Molecular Structure, 1263, 133177.
  • Comisar, C. M., et al. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 46(18), 5874-5880.
  • Sharma, M., et al. (2022). Effects of pH on amidase activity (a) and stability (b).
  • Varvounis, G., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(vii), 101-112.
  • U.S. Environmental Protection Agency. (1988).
  • Sharma, S., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(15), 5737-5740.
  • Castells, C. B., et al. (2003). Effect of temperature on pH measurements and acid-base equilibria in methanol-water mixtures.
  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of Ortho-Substituted N-Cyclohexylbenzamides

Welcome to the technical support center for the synthesis of ortho-substituted N-cyclohexylbenzamides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ortho-substituted N-cyclohexylbenzamides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically demanding transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis.

Introduction: The Challenge of Steric Hindrance

The formation of an amide bond between a sterically encumbered ortho-substituted benzoic acid derivative and a bulky secondary amine like cyclohexylamine presents a significant synthetic hurdle. The proximity of the ortho-substituent to the reactive carbonyl center impedes the approach of the nucleophilic amine, often leading to low yields or complete reaction failure under standard conditions.[1][2] This guide offers practical solutions and alternative strategies to overcome these steric limitations.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of ortho-substituted N-cyclohexylbenzamides.

Issue 1: Low to No Product Formation in a Standard Amide Coupling Reaction

You've attempted to couple an ortho-substituted benzoic acid with cyclohexylamine using a standard coupling reagent like DCC or HATU, but you observe minimal to no formation of the desired amide.

Potential Cause & Solution Workflow

G A Low/No Product B Diagnosis: Steric hindrance impeding nucleophilic attack A->B C Solution 1: Switch to a more reactive acid derivative B->C D Solution 2: Employ a more potent coupling reagent B->D E Solution 3: Utilize Palladium-Catalyzed Cross-Coupling B->E F Prepare the corresponding acyl chloride C->F G Use phosphonium-based reagents (PyBOP, PyAOP) D->G H Perform Buchwald-Hartwig Amination E->H I Reaction may still be sluggish. Consider heating. F->I J These reagents are known to be effective for hindered couplings.[3][4] G->J K Requires an ortho-substituted aryl halide. H->K

  • Explanation of Causality: Standard carbodiimide-based coupling reagents form an O-acylisourea intermediate.[3] With sterically hindered substrates, the rate of nucleophilic attack by the amine is slow, allowing for side reactions like the formation of an N-acylurea byproduct, which reduces the yield.[3]

  • Detailed Actionable Steps:

    • Switch to the Acyl Chloride: Convert the ortho-substituted benzoic acid to its corresponding acyl chloride using a mild chlorinating agent like oxalyl chloride or thionyl chloride.[4] The increased electrophilicity of the acyl chloride can facilitate the reaction with cyclohexylamine, sometimes even without a base, although a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is typically recommended to scavenge the HCl byproduct.[4]

    • Employ More Powerful Coupling Reagents: Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more effective for sterically demanding couplings.[3][5] They generate highly reactive activated esters that can overcome the steric barrier.[6]

    • Consider Buchwald-Hartwig Amination: If you start with an ortho-substituted aryl halide (bromide or iodide), the Buchwald-Hartwig amination offers a powerful alternative for forming the C-N bond.[7][8][9] This palladium-catalyzed cross-coupling reaction is well-suited for coupling hindered amines and aryl halides.[10][11]

Issue 2: Reaction Stalls or Proceeds Very Slowly, Even with an Acyl Chloride

You have successfully prepared the ortho-substituted benzoyl chloride, but the subsequent reaction with cyclohexylamine is extremely slow or appears to stall before completion.

Potential Cause & Solution Workflow

G A Sluggish Reaction B Diagnosis: Insufficient thermal energy to overcome activation barrier A->B C Solution 1: Increase Reaction Temperature B->C D Solution 2: Add a Catalyst B->D E Gently heat the reaction mixture (e.g., 40-60 °C) C->E F Use DMAP (4-Dimethylaminopyridine) D->F G Monitor for potential side reactions or decomposition E->G H DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. F->H

  • Explanation of Causality: Even with a highly reactive electrophile, significant steric hindrance can lead to a high activation energy for the reaction. Providing additional thermal energy can help the reacting molecules overcome this barrier.[12] Catalysts can provide an alternative, lower-energy reaction pathway.

  • Detailed Actionable Steps:

    • Increase Temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy.[12] Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or product.

    • Catalytic DMAP: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the sterically hindered amine.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for the Buchwald-Hartwig amination of a sterically hindered ortho-substituted aryl bromide with cyclohexylamine?

A1: The choice of ligand is critical for a successful Buchwald-Hartwig amination, especially with sterically demanding substrates.[11] Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active palladium catalyst.[13]

Ligand GenerationExample LigandsKey Features & Recommendations
Second Generation Buchwald's SPhos, XPhosHighly effective for a broad range of substrates, including sterically hindered ones. Often a good starting point.
Third Generation Buchwald's G3 PrecatalystsAir-stable and easy to handle. The ligand is already coordinated to the palladium source, leading to more reliable activation.
Josiphos-type Ligands CYPF-tBuCan be highly efficient for amination of both aryl and heteroaryl halides.

A common and effective starting point would be to use a palladium(II) precatalyst like Pd(OAc)₂ or a precatalyst such as [Pd(cinnamyl)Cl]₂ in combination with a bulky biarylphosphine ligand like SPhos or XPhos. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[11]

Q2: Can I use an ortho-substituted aryl chloride for a Buchwald-Hartwig amination with cyclohexylamine?

A2: Yes, but it is generally more challenging than using the corresponding aryl bromide or iodide. The C-Cl bond is stronger, making the oxidative addition step more difficult. To achieve successful coupling with an aryl chloride, more electron-rich and sterically demanding ligands are often necessary. Ligands like BrettPhos or RuPhos, in combination with a suitable palladium source, have shown success in these more challenging couplings.

Q3: Are there any alternative, non-palladium-based methods for synthesizing these hindered amides?

A3: Yes, several other methods can be considered:

  • Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine. While it often requires higher temperatures than palladium-catalyzed methods, modern advancements with various ligands have improved its scope and efficiency for hindered substrates.

  • Chan-Lam Coupling: This copper-catalyzed method uses an arylboronic acid as the coupling partner for the amine. It can be a milder alternative to the Ullmann condensation.

  • Cobalt-Catalyzed Hydroamidation: For certain substrates, cobalt-catalyzed intermolecular oxidative hydroamidation of unactivated alkenes with nitriles can provide access to α-tertiary amides, which are structurally related to the target compounds.[14]

Q4: How does the nature of the ortho-substituent affect the reaction?

A4: The electronic and steric properties of the ortho-substituent play a significant role.

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) can increase the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophilic attack. However, they can also deactivate the aromatic ring towards oxidative addition in palladium-catalyzed reactions.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) can decrease the electrophilicity of the carbonyl carbon. In the context of an acyl chloride, this effect is generally less pronounced.[4]

  • Steric bulk of the ortho-substituent is the most critical factor. Larger groups (e.g., -iPr, -tBu, -phenyl) will present a greater steric challenge than smaller groups (e.g., -F, -Cl, -CH₃).

Experimental Protocols

Protocol 1: General Procedure for Amide Formation via an Acyl Chloride
  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the ortho-substituted benzoic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (1.5-2.0 equiv) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 1-3 hours or until gas evolution ceases. The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM or THF under an inert atmosphere. Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve cyclohexylamine (1.1 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) or diisopropylethylamine (1.2 equiv) in the same anhydrous solvent. Add the amine/base solution dropwise to the acyl chloride solution. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.[15] Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere, combine the ortho-substituted aryl halide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%). Add the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene or dioxane via syringe, followed by cyclohexylamine (1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.
  • Liu, C., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Letters.
  • Tsubogo, T., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A.
  • Sherwood, J. R., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry.
  • Nova, A., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics.
  • Bai, G., et al. (2014). N-Cyclohexyl-3-methylbenzamidine. Acta Crystallographica Section E: Structure Reports Online.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.
  • Aapptec. (n.d.). Coupling Reagents.
  • Chen, C., et al. (2021). Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamidation. Nature Communications.
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
  • Benchchem. (n.d.). Technical Support Center: N-Aryl Benzamide Synthesis.
  • Tsubogo, T., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews.
  • Chen, W., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
  • Ali, A., et al. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology.
  • Weiner, B., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications.
  • Reddy, V. P., et al. (2010). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry.
  • Isenegger, P. G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia.
  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination.
  • Tsubogo, T., et al. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A.
  • SynArchive. (n.d.). Buchwald-Hartwig Coupling.
  • Meng, G., et al. (2020). Palladium-Catalyzed Amide N–C Hiyama Cross-Coupling: Synthesis of Ketones. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wang, C., et al. (2016). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Liu, H., et al. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry Research.
  • Cao, Y., et al. (2022). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Reddy, P. V., et al. (2015). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry Letters.
  • El-Faham, A., & Albericio, F. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. Accounts of Chemical Research.
  • Green, S. A., & Norton, J. R. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews.
  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides.
  • Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules.
  • Isenegger, P. G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • de Figueiredo, R. M., et al. (2016). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Preferred conformations of benzoyl chloride (planar) and....
  • Benchchem. (n.d.). overcoming steric hindrance in reactions of substituted cyclopropenes.
  • Vo, C.-V., et al. (2010). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition.
  • Filo. (2026). When cyclohexylmethylamine is treated with benzoyl chloride in presence o...
  • Benchchem. (2025). Synthesis of N-Substituted Cyclooctylureas: A Detailed Protocol for Researchers.

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 2-chloro-N-cyclohexylbenzamide

Welcome to the Technical Support Center for the handling, storage, and formulation of 2-chloro-N-cyclohexylbenzamide . As a benzamide derivative, this active pharmaceutical ingredient (API) is generally robust; however,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and formulation of 2-chloro-N-cyclohexylbenzamide . As a benzamide derivative, this active pharmaceutical ingredient (API) is generally robust; however, under specific thermal and environmental stress, the amide bond becomes susceptible to nucleophilic attack and subsequent cleavage.

This guide provides mechanistic insights, troubleshooting steps, and validated protocols designed for researchers and drug development professionals to ensure API integrity.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: What is the exact mechanism of thermal degradation for 2-chloro-N-cyclohexylbenzamide during storage?

A1: The primary degradation pathway is the hydrolysis of the amide bond , yielding 2-chlorobenzoic acid and cyclohexylamine[1]. While amides are structurally more stable than esters due to the resonance stabilization of the nitrogen lone pair, elevated temperatures provide the activation energy required to break this bond[2].

The carbon of the carbonyl group bears a partial positive charge ( δ+ ), making it highly susceptible to nucleophilic attack by water[3]. Heat accelerates this nucleophilic addition-elimination reaction. Furthermore, this reaction is heavily catalyzed by trace amounts of acids or bases present in excipients or the storage environment, which either protonate the carbonyl oxygen (acid catalysis) or provide a stronger nucleophile via hydroxide ions (base catalysis)[3].

G A 2-chloro-N-cyclohexylbenzamide (API) B Tetrahedral Intermediate (High Energy) A->B + H2O, Heat (Nucleophilic Attack) C 2-chlorobenzoic acid (Degradant 1) B->C Bond Cleavage D Cyclohexylamine (Degradant 2) B->D Bond Cleavage

Caption: Thermal hydrolysis pathway of 2-chloro-N-cyclohexylbenzamide into its primary degradants.

Q2: How do we definitively identify and quantify if unknown peaks in our stability testing are due to thermal degradation?

A2: To isolate thermal degradation from oxidative or photolytic pathways, you must run a controlled forced degradation study utilizing High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and UV detection. The critical self-validating metric here is the Mass Balance Calculation —the sum of the remaining API and the quantified degradants must equal the initial API concentration (100 ± 2%). If mass balance fails, secondary degradation pathways (e.g., volatilization of cyclohexylamine) are occurring.

Table 1: Quantitative Accelerated Stability Profile (Mock 6-Month Data) Data illustrates the synergistic effect of heat and moisture on amide cleavage.

Storage ConditionTimepointAPI Recovery (%)2-chlorobenzoic acid (%)Cyclohexylamine (%)Mass Balance (%)
25°C / 60% RH6 Months99.8< 0.1< 0.199.9
40°C / 75% RH6 Months96.22.11.599.8
60°C / 80% RH14 Days (Stress)88.56.84.199.4

*Note: Cyclohexylamine is semi-volatile; lower recovery in open-dish stress testing can skew mass balance if not captured in a sealed vessel.

Q3: How do trace excipient impurities accelerate this process in solid dosage forms?

A3: Excipients are rarely inert. Hygroscopic excipients (like certain polymeric cellulose derivatives) draw moisture into the microenvironment, providing the necessary reactant ( H2​O ) for hydrolysis[4]. Additionally, residual salts or moisture in excipients can alter the microenvironmental pH, acting as acid/base catalysts for amide hydrolysis[2].

G Step1 API + Excipient Blends Step2 Thermal Stress (50°C, 75% RH) Step1->Step2 Incubation Step3 HPLC-UV/MS Analysis Step2->Step3 Extraction Step4 Mass Balance & Degradant ID Step3->Step4 Quantification Step5 Formulation Approval Step4->Step5 Degradation < 0.1% Step6 Reformulate / Add Desiccant Step4->Step6 Degradation > 0.1% Step6->Step1 Iterative Loop

Caption: Iterative excipient compatibility workflow to prevent thermal degradation.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Self-Validating Forced Thermal Degradation Assay

This protocol is designed to establish the intrinsic thermal stability of 2-chloro-N-cyclohexylbenzamide and validate analytical methods.

1. Sample Preparation & Control Establishment

  • Action: Weigh 10.0 mg of API and dissolve in 10 mL of an inert diluent (e.g., Acetonitrile/Water 50:50) to create a 1 mg/mL stock. Prepare three aliquots: Test Sample (sealed), Test Sample (open), and Control Sample (stored at -20°C).

  • Causality: The open vs. sealed samples differentiate between purely thermal degradation and moisture-driven hydrolysis (since ambient humidity will interact with the open sample). The -20°C control validates that degradation occurs only during the stress phase, not during sample prep.

2. Thermal Stress Application

  • Action: Place the Test Samples in a calibrated stability chamber at 60°C and 80% RH for 14 days.

  • Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) show that benzamides are generally stable up to their melting points[5], but prolonged exposure to 60°C in the presence of moisture accelerates Arrhenius kinetics sufficiently to generate quantifiable degradants without causing complete combustion or unrealistic secondary reactions.

3. HPLC-UV/MS Analysis

  • Action: Analyze samples using a C18 reverse-phase column. Use a gradient mobile phase (0.1% Formic acid in Water to 0.1% Formic acid in Acetonitrile).

  • Causality: The acidic mobile phase ensures that 2-chlorobenzoic acid remains protonated (improving peak shape and retention), while MS allows for the exact mass identification of the cyclohexylamine fragment.

4. Mass Balance Validation

  • Action: Calculate: %APIremaining​+%ΣDegradants=TotalRecovery .

  • Causality: If the Total Recovery is <98% , the protocol invalidates itself, indicating that a degradant is either not absorbing UV light, is eluting in the void volume, or has volatilized.

Protocol 2: Microenvironmental Moisture & pH Mitigation

To prevent degradation during long-term storage, the formulation must be optimized.

1. Excipient Moisture Screening

  • Action: Prior to blending, subject all proposed excipients to Karl Fischer titration to quantify free and bound water. Reject excipients with >2% free moisture unless a desiccant is used.

  • Causality: Amide hydrolysis cannot occur without water. By eliminating the reactant at the source, thermal stress alone is insufficient to break the amide bond at standard storage temperatures (25°C - 40°C)[1].

2. Desiccant Selection & Packaging

  • Action: Package the final solid dosage form in High-Density Polyethylene (HDPE) bottles with induction seals. Include a silica gel or molecular sieve desiccant canister.

  • Causality: Silica gel physically adsorbs moisture, keeping the microenvironmental RH below 10%. This shifts the hydrolysis equilibrium to the left, drastically reducing the degradation rate even if the product is exposed to thermal excursions during shipping[4].

Part 3: Storage Parameters & Risk Mitigation

Table 2: Storage Parameters and Mitigation Strategies

Risk FactorMechanistic ImpactMitigation Strategy
High Temperature (>40°C) Increases kinetic energy, overcoming the activation energy barrier for amide bond cleavage.Store in temperature-controlled environments (15°C - 25°C). Use insulated shipping containers.
High Humidity (>60% RH) Provides the H2​O nucleophile required for the addition-elimination hydrolysis reaction.Utilize blister packaging (Alu/Alu) or HDPE bottles with molecular sieve desiccants.
Basic Excipients (pH > 8) Hydroxide ions ( OH− ) are strong nucleophiles that rapidly attack the amide carbonyl[3].Avoid alkaline excipients (e.g., Calcium Carbonate). Buffer formulations to a neutral or slightly acidic pH (pH 5-7).

References

  • Understanding the chemical basis of drug stability and degradation The Pharmaceutical Journal URL:[Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention Allied Academies URL:[Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 2-Chloro-N-cyclohexylbenzamide

Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies for the microwave-assisted synthesis of 2-chloro-N-cyclohexylbenzamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies for the microwave-assisted synthesis of 2-chloro-N-cyclohexylbenzamide. By leveraging dielectric heating, researchers can bypass atom-inefficient coupling reagents (such as thionyl chloride) and achieve direct, green amidation of 2-chlorobenzoic acid and cyclohexylamine[1]. However, the unique physics of microwave reactors introduces specific challenges, including localized superheating, rapid pressurization, and steric barriers.

This guide is designed to provide you with self-validating protocols, mechanistic causality, and targeted troubleshooting to ensure high-yield, reproducible results.

Mechanistic Workflow & System Design

The following diagram illustrates the feedback-driven workflow for optimizing microwave parameters. Continuous in-situ monitoring is critical to prevent thermal degradation and ensure optimal conversion.

MW_Workflow Reagents Reagents: 2-Chlorobenzoic Acid + Cyclohexylamine Prep Vessel Preparation (Solvent-Free or Green Solvent) Reagents->Prep MW Microwave Irradiation (Dielectric Heating) Prep->MW Monitor In-Situ Monitoring (Fiber-Optic Temp/Pressure) MW->Monitor Param Parameter Control: Temp, Time, Power Param->MW Monitor->Param Feedback Loop Trouble Troubleshooting (Yield, Charring, Pressure) Monitor->Trouble If issues arise Product Product: 2-chloro-N-cyclohexylbenzamide Monitor->Product Optimal Completion Trouble->Param Adjust Parameters

Workflow for optimizing microwave-assisted direct amidation with feedback loops.

Quantitative Parameter Optimization

The table below summarizes the causality between microwave parameters and reaction outcomes for the direct amidation of 2-chlorobenzoic acid and cyclohexylamine. Data demonstrates that precise temperature control and catalytic assistance are required to overcome the steric hindrance of the bulky cyclohexyl group[2].

Temperature (°C)Time (min)Power Limit (W)Additive / CatalystYield (%)Mechanistic Observation
12010100None45%Incomplete conversion due to high activation barrier.
16015200None88%Optimal baseline; sufficient energy to overcome steric hindrance.
160 15 200 2 mol% CAN *95% Near-quantitative; Lewis acid activates the carbonyl group[1].
20020300None30%Severe charring and reactant decomposition[2].

*CAN = Ceric Ammonium Nitrate.

Standard Operating Procedure (SOP): Solvent-Free Direct Amidation

This self-validating protocol utilizes solvent-free conditions to maximize reactant concentration, thereby accelerating the reaction rate and adhering to green chemistry principles[3][4].

Step-by-Step Methodology:

  • Reagent Loading: Add 2-chlorobenzoic acid (1.0 mmol) and cyclohexylamine (1.2 mmol) to a microwave-transparent, heavy-walled quartz or borosilicate glass vessel. Causality: A slight 1.2x excess of the volatile amine compensates for potential vaporization into the vessel headspace and drives the equilibrium forward[2].

  • Catalyst Addition (Optional but Recommended): Add 2 mol% Ceric Ammonium Nitrate (CAN). Causality: CAN acts as a Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity, facilitating nucleophilic attack by the bulky amine[1].

  • Stirring Setup: Insert a Teflon-coated magnetic stir bar. Causality: Vigorous stirring is mandatory to ensure uniform heat distribution and prevent localized superheating ("hot spots") caused by the standing waves of the microwave field[2][3].

  • Sealing & Probing: Seal the vessel with a pressure-rated cap equipped with a septum. Insert a fiber-optic temperature probe directly into the reaction mixture. Causality: IR sensors only measure the exterior glass temperature, which lags behind the rapidly heating polar reaction mixture. A fiber-optic probe provides accurate, real-time feedback to prevent thermal runaway.

  • Irradiation: Program the microwave reactor to a target temperature of 160°C with a 5-minute ramp time, holding for 15 minutes. Set a dynamic power limit of 200 W.

  • Cooling & Validation: Allow the system to cool rapidly via compressed air to <50°C before opening. Validate completion via TLC (Thin-Layer Chromatography) or LC-MS.

  • Purification: Wash the crude solid with dilute HCl to remove unreacted cyclohexylamine, followed by recrystallization from ethanol to yield pure 2-chloro-N-cyclohexylbenzamide.

Troubleshooting Guides & FAQs

Q1: My reaction mixture is charring and turning black, even though the instrument's bulk temperature reads 150°C. Why is this happening? A: You are experiencing localized superheating, commonly known as "hot spots"[2]. Microwave dielectric heating directly excites polar molecules. If stirring is inadequate, certain zones within the vessel absorb excess energy, reaching temperatures far exceeding the bulk reading, leading to thermal decomposition[3].

  • Solution: First, ensure vigorous magnetic stirring. Second, switch from an external IR temperature sensor to an internal fiber-optic probe for accurate measurement. Finally, utilize a 2[2] to allow the mixture to thermally equilibrate between bursts of microwave energy.

Q2: The yield of 2-chloro-N-cyclohexylbenzamide is stuck at 45%, with significant unreacted 2-chlorobenzoic acid remaining. How do I push the reaction to completion? A: The reaction is suffering from severe steric hindrance[2]. The bulky cyclohexyl ring on the amine and the ortho-chloro substituent on the benzoic acid create a high activation energy barrier for the nucleophilic attack.

  • Solution: Increase the reaction temperature to 160°C. If you are running the reaction without a catalyst, introduce a green Lewis acid catalyst like Ceric Ammonium Nitrate (CAN)[1] or boric acid. Alternatively, increase the equivalents of cyclohexylamine to 1.5x to shift the thermodynamic equilibrium toward the product[2].

Q3: The microwave reactor frequently aborts the run due to over-pressurization. What causes this in a solvent-free setup? A: Direct amidation of a carboxylic acid and an amine produces water as a stoichiometric byproduct. At the target temperature of 160°C, this water rapidly vaporizes into steam. Additionally, cyclohexylamine has a boiling point of ~134°C, meaning unreacted amine will also enter the gas phase, causing a rapid spike in internal pressure.

  • Solution: Never fill the microwave vessel beyond 30% of its total volume to allow sufficient headspace for vapor expansion. Implement a gradual temperature ramp (e.g., 5 to 8 minutes to reach 160°C) rather than applying maximum initial power. This allows the instrument to modulate power and control the rate of pressure buildup.

Q4: Should I use a solvent for this reaction? If so, which one is optimal? A: While 3[3] are highly recommended to maximize reaction concentration and reduce environmental impact[4], a solvent may be necessary if your starting materials do not melt into a stirrable mixture. If a solvent is required, you must choose one with a high microwave absorption characteristic (high loss tangent, tan δ).

  • Solution: Avoid microwave-transparent solvents like toluene or hexane, as they will not heat efficiently[2]. Instead, use polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), which couple efficiently with microwave radiation and readily dissolve both the acid and the amine. Ensure these solvents are strictly anhydrous to prevent hydrolysis side-reactions[2].

References

  • How to Optimize Amide Formation in Microwave-Assisted Synthesis - Patsnap Eureka. Available at:[Link]

  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions - Taylor & Francis. Available at:[Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Halogen Advantage: A Comparative Guide to the Efficacy of Halogenated Benzamides in Enzyme Inhibition

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various chemical modifications, halogenation of the benzami...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various chemical modifications, halogenation of the benzamide scaffold has emerged as a powerful tool to enhance the potency and selectivity of enzyme inhibitors. This guide provides an in-depth, objective comparison of the efficacy of halogenated benzamides against several key enzyme classes, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR). We will delve into the causal reasoning behind experimental designs and present detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Role of Halogenation in Modulating Bioactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a benzamide core can profoundly influence its physicochemical properties, thereby altering its interaction with the target enzyme. Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity.[1] The ability of halogens, particularly bromine and iodine, to form halogen bonds—a type of non-covalent interaction with protein residues—can significantly contribute to the binding affinity and selectivity of an inhibitor.[2][3]

This guide will focus on the comparative efficacy of halogenated benzamides as inhibitors of three major classes of enzymes: Histone Deacetylases (HDACs), kinases, and Monoamine Oxidase A (MAO-A).

Comparative Efficacy Against Key Enzyme Classes

The inhibitory potential of halogenated benzamides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Histone Deacetylase (HDAC) Inhibitors

Substituted benzamides are a well-established class of inhibitors for Class I HDACs.[4] The introduction of halogens can modulate their inhibitory activity.

Compound/DerivativeTarget HDAC Isoform(s)HalogenationIC50 (nM)Reference
Entinostat (MS-275)Class I HDACsNone-[4]
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC1None95.2[4]
HDAC2260.7[4]
HDAC3255.7[4]
ChidamideClass I HDACs--[4]
Compound 7jHDAC1-650[4]
HDAC2780[4]
HDAC31700[4]

Note: The table presents a selection of benzamide HDAC inhibitors. While direct comparisons of halogenated vs. non-halogenated analogs within the same study are ideal, the available data demonstrates the general potency of this class of compounds. A comprehensive structure-activity relationship analysis of benzamide derivatives as HDAC1 inhibitors highlights the importance of the benzamide zinc-binding group in interacting with the catalytic domain.[5]

Kinase Inhibitors

Halogenated benzamides have shown significant potential as inhibitors of various kinases, which are key regulators of cellular signaling pathways.

A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides were synthesized and evaluated for their multi-kinase inhibitory activities.[6]

CompoundHalogenationEGFR IC50 (µM)HER2 IC50 (µM)CDK2 IC50 (µM)AURKC IC50 (µM)mTOR IC50 (µM)Reference
6h 4-Cl8.259.1210.217.98-[6]
6i 4-Br7.988.459.87-8.12[6]

These results indicate that the presence and position of the halogen atom on the benzylidene ring can significantly influence the inhibitory profile against a panel of kinases.[6]

Monoamine Oxidase A (MAO-A) Inhibitors

Halogenation has been shown to impact the inhibitory potency of benzamides against MAO-A, an enzyme involved in the metabolism of neurotransmitters.

CompoundHalogenationTargetIC50 (nM)Source
Moclobemide4-chloroMAO-A~200
N-(2,4-dinitrophenyl)benzamideNoneMAO-A126

Note: The IC50 values are from different studies and should be compared with caution. This comparison illustrates how a chlorinated benzamide, Moclobemide, is a potent MAO-A inhibitor.[1]

Causality Behind Experimental Choices: The Enzyme Inhibition Assay

To determine the IC50 values and understand the mechanism of inhibition, a robust and reproducible experimental workflow is crucial. The choice of assay depends on the specific enzyme and the available substrates and detection methods.

General Workflow for an In Vitro Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a target enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Enzyme with Inhibitor Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation Reaction_Initiation Initiation of Reaction with Substrate Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Monitoring Monitoring Reaction Progress Reaction_Initiation->Reaction_Monitoring Data_Collection Data Collection Reaction_Monitoring->Data_Collection IC50_Calculation IC50 Value Calculation Data_Collection->IC50_Calculation Mechanism_Study Kinetic/Mechanism Studies IC50_Calculation->Mechanism_Study

Caption: General workflow for an in vitro enzyme inhibition assay.

The rationale for this multi-step process is to ensure that the observed inhibition is due to the specific interaction of the compound with the enzyme and not an artifact of the experimental conditions. Pre-incubating the enzyme with the inhibitor allows for the binding to reach equilibrium before the enzymatic reaction is initiated by the addition of the substrate.

Detailed Experimental Protocol: A Representative Enzyme Inhibition Assay

The following is a generalized protocol for determining the IC50 of a halogenated benzamide against a specific enzyme, adaptable for various enzyme classes.

Objective: To determine the concentration of a halogenated benzamide inhibitor required to inhibit 50% of the activity of a target enzyme.

Materials:

  • Target enzyme

  • Substrate specific to the enzyme

  • Halogenated benzamide inhibitor

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the halogenated benzamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in assay buffer to create a range of inhibitor concentrations.

  • Enzyme and Substrate Preparation:

    • Dilute the enzyme stock to the desired working concentration in assay buffer.

    • Prepare a working solution of the substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add an equal volume of the serially diluted inhibitor solutions to the respective wells. Include a control well with buffer instead of the inhibitor (100% enzyme activity) and a blank well with buffer instead of the enzyme (background signal).

    • Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the assay format (e.g., absorbance for a colorimetric assay, fluorescence for a fluorometric assay).[7][8]

    • Record the signal at regular time intervals or at a single endpoint after a fixed reaction time.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context: Kinase Inhibition

The inhibition of kinases by halogenated benzamides can have significant downstream effects on cellular signaling pathways implicated in diseases such as cancer. The following diagram illustrates a simplified kinase signaling pathway.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Halogenated Benzamide Inhibitor Inhibitor->Receptor Inhibitor->RAF

Caption: Simplified kinase signaling pathway and points of inhibition.

By inhibiting key kinases in this cascade, halogenated benzamides can block the signal transduction that leads to uncontrolled cell growth, providing a therapeutic strategy for cancer treatment.

Conclusion

The strategic incorporation of halogens into the benzamide scaffold is a proven and effective strategy for enhancing the inhibitory potency and modulating the selectivity of enzyme inhibitors. This guide has provided a comparative overview of the efficacy of halogenated benzamides against HDACs, kinases, and MAO-A, supported by experimental data. The detailed experimental protocol and workflow diagrams offer a framework for the rational design and evaluation of novel halogenated benzamide inhibitors. As our understanding of the nuanced roles of halogen bonding and other physicochemical properties continues to grow, so too will our ability to design the next generation of highly effective and selective enzyme-targeted therapeutics.

References

  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors - Benchchem. (n.d.). BenchChem.
  • A Comparative Assessment of Halogenated Benzamides in Drug Discovery - Benchchem. (n.d.). BenchChem.
  • Comparative Efficacy of Substituted Benzamides as Enzyme Inhibitors: A Comprehensive Guide - Benchchem. (n.d.). BenchChem.
  • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse. (n.d.).
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors - ACS Publications. (n.d.). ACS Publications.
  • Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring - MDPI. (2022, July 29). MDPI. Retrieved March 27, 2026, from [Link]

  • structures of the halogenated compounds and their inhibition on human... - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. (2002, April 15). PubMed. Retrieved March 27, 2026, from [Link]

  • Halogenase engineering and its utility in medicinal chemistry - PMC. (2018, April 30). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2023, March 10). MDPI. Retrieved March 27, 2026, from [Link]

  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed. (2018, December 15). PubMed. Retrieved March 27, 2026, from [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI. (2024, June 26). MDPI. Retrieved March 27, 2026, from [Link]

  • Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms - PubMed. (2020, January 1). PubMed. Retrieved March 27, 2026, from [Link]

  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - ResearchGate. (2025, October 16). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC. (2025, October 14). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - MDPI. (2019, November 5). MDPI. Retrieved March 27, 2026, from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. (2023, January 23). MDPI. Retrieved March 27, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14). BellBrook Labs. Retrieved March 27, 2026, from [Link]

  • Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine - Association for Biology Laboratory Education. (n.d.). Association for Biology Laboratory Education. Retrieved March 27, 2026, from [Link]

  • inhibition effectiveness of halogenated compounds - National Institute of Standards and Technology. (n.d.). National Institute of Standards and Technology. Retrieved March 27, 2026, from [Link]

Sources

Comparative

Validating Molecular Docking Simulations of 2-Chloro-N-Cyclohexylbenzamide: A Comparative Guide to sEH Inhibitor Modeling

As molecular docking becomes increasingly automated, the risk of generating computationally sound but biologically irrelevant data has skyrocketed. For researchers developing novel anti-inflammatory therapeutics, validat...

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Author: BenchChem Technical Support Team. Date: April 2026

As molecular docking becomes increasingly automated, the risk of generating computationally sound but biologically irrelevant data has skyrocketed. For researchers developing novel anti-inflammatory therapeutics, validating the docking protocol is a mandatory prerequisite before initiating High-Throughput Virtual Screening (HTVS).

In this guide, we will benchmark the performance of three industry-standard docking platforms—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —using 2-chloro-N-cyclohexylbenzamide as a model scaffold targeting soluble Epoxide Hydrolase (sEH) .

sEH is a critical bifunctional enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) and has emerged as a prime therapeutic target for managing inflammation and sepsis 1. By analyzing the causality behind our experimental choices, we will establish a self-validating workflow that ensures high-fidelity pose prediction and thermodynamic accuracy.

The Mechanistic Rationale: Why This Target and Ligand?

The high-resolution (2.75 Å) crystal structure of human sEH (PDB ID: 3WKE) reveals a distinct L-shaped hydrophobic binding pocket bisected by a catalytic triad (Asp335, Asp496, Tyr383) 2.

2-chloro-N-cyclohexylbenzamide serves as an excellent model ligand because it possesses the classic sEH inhibitor pharmacophore:

  • The Amide Linker: Acts as the primary hydrogen bond donor/acceptor to the Asp335/Tyr383 triad.

  • The Cyclohexyl Group: A bulky, lipophilic moiety designed to occupy the "short branch" of the hydrophobic pocket.

  • The 2-Chlorophenyl Group: Occupies the "long branch," where the chlorine atom introduces unique halogen-bonding potential and steric constraints that rigorously test a scoring function's accuracy.

Self-Validating Experimental Protocol

To trust a docking score, the protocol must first prove it can recreate known biological reality. We employ a rigorous, step-by-step methodology designed to eliminate false positives.

Step 1: Macromolecular Target Preparation

  • Action: Import PDB 3WKE 2. Remove all water molecules except the conserved structural water in the long hydrophobic branch. Add polar hydrogens and assign protonation states at pH 7.4.

  • Causality: Incorrect protonation of the catalytic Asp335 will completely abrogate the primary hydrogen-bonding interaction, forcing the docking algorithm to generate inverted, biologically irrelevant poses.

Step 2: Ligand Conformational Optimization

  • Action: Generate 3D coordinates for 2-chloro-N-cyclohexylbenzamide and minimize energy using the OPLS4 force field.

  • Causality: The cyclohexyl ring must be in its lowest-energy chair conformation before docking. Starting with a high-energy boat conformer can trap the algorithm in a local energetic minimum during the search phase.

Step 3: Grid Box Definition

  • Action: Center a 20 × 20 × 20 Å grid box on the coordinates of the co-crystallized native ligand (t-AUCB).

  • Causality: Restricting the search space to the L-shaped catalytic pocket ensures computational efficiency and prevents the algorithm from sampling allosteric surface sites that lack therapeutic relevance.

Step 4: Docking Execution & Conformational Sampling

  • Action: Execute docking across the three platforms. Retain the top 5 poses per algorithm.

  • Causality: Generating multiple poses accounts for the rotational freedom of the amide linker, allowing us to evaluate whether the software correctly predicts the orientation of the 2-chlorophenyl group.

Step 5: Thermodynamic Validation (MM-GBSA)

  • Action: Rescore the static docking poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).

  • Causality: Empirical scoring functions are optimized for speed, not thermodynamic rigor. MM-GBSA introduces implicit solvent polarization and strict desolvation penalties, filtering out "decoy" poses that look geometrically sound but are energetically unfavorable in an aqueous environment.

Workflow Visualization

Below is the logical architecture of our self-validating docking pipeline.

G P1 Target Preparation (sEH, PDB: 3WKE) D1 AutoDock Vina (Empirical Scoring) P1->D1 D2 Schrödinger Glide (SP/XP Scoring) P1->D2 D3 CCDC GOLD (Genetic Algorithm) P1->D3 L1 Ligand Preparation (2-chloro-N-cyclohexylbenzamide) L1->D1 L1->D2 L1->D3 V1 Primary Validation (Redocking RMSD < 2.0 Å) D1->V1 D2->V1 D3->V1 V2 Thermodynamic Rescoring (MM-GBSA / MM-PBSA) V1->V2

Figure 1: Self-validating molecular docking workflow for sEH inhibitors.

Comparative Performance & Experimental Data

To objectively compare the software, we first validated each platform's ability to recreate the native crystal pose (t-AUCB redocking), followed by the docking of our target compound, 2-chloro-N-cyclohexylbenzamide.

Docking PlatformScoring FunctionNative Ligand RMSD (Å)2-Cl-N-CHB Binding ScorePose Fidelity (Catalytic Triad)Compute Time / Ligand (s)
AutoDock Vina Vina (Empirical)1.42-8.4 kcal/molModerate (Asp335 only)3.5
Schrödinger Glide Glide SP1.15-9.1 kcal/molHigh (Asp335, Tyr383)8.2
Schrödinger Glide Glide XP0.85-10.3 kcal/molVery High (Triad + Water)45.0
CCDC GOLD ChemScore1.3032.5 (GoldScore)High (Asp335, Tyr383)12.5

Note: Absolute binding scores are platform-specific and should only be used for relative ranking within the same software environment.

Discussion & Platform Selection

AutoDock Vina: The High-Throughput Workhorse

AutoDock Vina utilizes an iterated local search global optimizer combined with a hybrid empirical/knowledge-based scoring function 3.

  • Pros: Unmatched speed (3.5s per ligand) due to efficient multithreading. It successfully placed the cyclohexyl ring in the short branch.

  • Cons: It struggled to accurately penalize the desolvation of the 2-chlorophenyl group, resulting in a moderate pose fidelity that missed the secondary hydrogen bond to Tyr383. Best used for initial library screening.

Schrödinger Glide (XP): The Precision Instrument

Glide approximates a systematic search of the conformational space, followed by torsionally flexible energy optimization [[4]]().

  • Pros: Glide Extra Precision (XP) achieved the lowest redocking RMSD (0.85 Å). Its superior performance stems from its explicit water scoring and strict desolvation penalties. It correctly identified the bridging interaction between the amide linker, the conserved water molecule, and the catalytic triad.

  • Cons: Computationally expensive (45.0s per ligand). Best reserved for lead optimization and final pose validation.

CCDC GOLD: The Flexibility Champion

GOLD employs a genetic algorithm to explore the full range of ligand conformational flexibility 5.

  • Pros: While 2-chloro-N-cyclohexylbenzamide is relatively rigid, GOLD's genetic algorithm ensured that the cyclohexyl ring perfectly adapted to the steric constraints of the short branch.

  • Cons: Requires careful tuning of the genetic algorithm parameters (e.g., population size, number of operations) to balance speed and accuracy.

References

  • Amano, Y., Yamaguchi, T., Tanabe, E. (2014). Crystal structure of soluble epoxide hydrolase in complex with t-AUCB. RCSB Protein Data Bank. URL:[Link]

  • Du, F., et al. (2020). Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis. PubMed Central (PMC). URL:[Link]

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry. URL:[Link]

  • Jones, G., et al. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of Molecular Biology. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for 2-chloro-N-cyclohexylbenzamide

This guide provides essential safety and logistical information for the handling and disposal of 2-chloro-N-cyclohexylbenzamide. As a Senior Application Scientist, this document is structured to provide not just procedur...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-chloro-N-cyclohexylbenzamide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory operations.

Hazard Profile: Understanding the Compound

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Aromatic amides and chlorinated compounds can cause skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation/Damage: Direct contact with the eyes is likely to cause serious irritation or potential damage.[3][4][5]

  • Harmful if Swallowed: Acute oral toxicity is a common feature of substituted benzamides.[1]

  • Respiratory Tract Irritation: Inhalation of the compound, particularly as a fine powder or aerosol, can irritate the respiratory system.[5][6]

  • Potential for Genetic Defects: Some related benzamides are suspected of causing genetic defects, warranting cautious handling to minimize any potential long-term health effects.[7]

Combustion of this compound may produce toxic gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[1][4]

The Hierarchy of Controls: PPE as the Last Line of Defense

Before any personal protective equipment (PPE) is selected, it is critical to implement more effective safety controls. PPE does not eliminate the hazard; it only provides a barrier. The hierarchy of controls, from most to least effective, must be the guiding principle for all laboratory work.

Hierarchy_of_Controls elimination Elimination (Not applicable for this topic) substitution Substitution (Use a less hazardous chemical) elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (The focus of this guide) admin->ppe Least Effective

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.

For 2-chloro-N-cyclohexylbenzamide, this means:

  • Engineering Controls: Always handle this compound, especially in its solid form, within a certified chemical fume hood to prevent inhalation of dust.[6][8] Ensure safety showers and eyewash stations are readily accessible.[1][5]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this chemical. Ensure all personnel are trained on these procedures and the specific hazards of the compound.

Core PPE Ensemble for 2-chloro-N-cyclohexylbenzamide

The following table outlines the minimum required PPE for handling 2-chloro-N-cyclohexylbenzamide under various common laboratory conditions.

Operation Scale & Form Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (<1g) Solid WeighingChemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6]Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended.Standard laboratory coat.Required if outside a fume hood. N95 or higher NIOSH-approved respirator for dusts.[6][7]
Small Scale (<1g) In SolutionChemical safety goggles.Nitrile gloves. Verify compatibility with the solvent.Standard laboratory coat.Not typically required if handled in a fume hood.
Large Scale (>1g) Solid TransferChemical safety goggles and a face shield.Heavier-duty nitrile or butyl rubber gloves. Check manufacturer's permeation data.Chemical-resistant apron over a lab coat.Required. Use a fume hood. A particle respirator (N95) may still be necessary during transfers.[9]
Reactions & Workups (Heating, Pressure)Chemical safety goggles and a face shield.Butyl or other solvent-appropriate gloves.Chemical-resistant apron over a lab coat.Required. All operations must be conducted in a fume hood.
Detailed Protocol: Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if used): Peel off the first pair of gloves without touching the outside with your bare skin. Dispose of them immediately.

  • Gown/Lab Coat: Unfasten the lab coat. Roll it outwards and downwards, touching only the inside surface.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][4]

Disposal of Contaminated PPE and Chemical Waste

Chemical Waste:

  • 2-chloro-N-cyclohexylbenzamide is a chlorinated organic compound.[10] It must not be disposed of down the drain.

  • All solid waste and solutions containing this chemical must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6][11]

  • These wastes are often disposed of via high-temperature incineration by a certified waste management company.[12][13]

Contaminated PPE:

  • Gloves: Disposable gloves should be removed and placed in the hazardous waste container immediately after handling the chemical.[6]

  • Lab Coats: If significant contamination of a lab coat occurs, it should be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

  • Solid Materials: Any paper towels, weigh boats, or other materials that come into contact with the chemical must also be disposed of as solid hazardous waste.[1]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink two glasses of water. Seek immediate medical attention.[7]

References

  • Laboratory chemical waste - Water Corporation. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart - Oita University. [Link]

  • Process for Disposal of Chlorinated Organic Residues - ACS Publications. [Link]

  • 2-chloro-N-cyclohexylbenzamide — Chemical Substance Information - NextSDS. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling - ResearchGate. [Link]

  • Personal Protective Equipment (PPE) - Glove Selection - University of Tennessee Knoxville. [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves - CDC Stacks. [Link]

  • 2-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride Safety Data Sheet - Namiki Shoji Co., Ltd. [Link]

  • Personal protective equipment in your pharmacy - Alberta College of Pharmacy. [Link]

  • Benzamide Hazard Summary - New Jersey Department of Health. [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta. [Link]

  • 2-CHLORO-N-OCTYLBENZAMIDE — Chemical Substance Information - NextSDS. [Link]

  • Laboratory chemical waste disposal guidelines - University of Otago. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclohexylbenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-cyclohexylbenzamide
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